5-Methyl-2-propoxyphenylboronic acid
Description
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Properties
IUPAC Name |
(5-methyl-2-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-3-6-14-10-5-4-8(2)7-9(10)11(12)13/h4-5,7,12-13H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOSPZKDVLIUOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399644 | |
| Record name | 5-Methyl-2-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-70-8 | |
| Record name | 5-Methyl-2-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 5-Methyl-2-propoxyphenylboronic Acid for Advanced Drug Development
Preamble: The Strategic Importance of Arylboronic Acids in Modern Medicinal Chemistry
The ascent of boronic acids, particularly arylboronic acids, from niche synthetic reagents to critical pharmacophores represents a significant milestone in drug discovery.[1][2] Their unique electronic characteristics, including a vacant p-orbital on the boron atom, confer the ability to act as versatile Lewis acids and to form reversible covalent bonds with diols—a feature exploited in sensors and targeted drug delivery.[3] The approval of drugs like bortezomib (Velcade®) has solidified their place in the pharmaceutical armamentarium, demonstrating that the boronic acid moiety can be engineered for potent and specific biological activity.[2]
This guide focuses on a specific, promising scaffold: 5-Methyl-2-propoxyphenylboronic acid (CAS No: 480438-70-8). Understanding the fundamental physicochemical properties of such a molecule is not an academic exercise; it is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, clinical efficacy are built. As a Senior Application Scientist, my objective is to provide not just data, but a contextualized understanding of how these properties are determined and what they signify for researchers in the field.
Section 1: Core Molecular and Physical Attributes
A foundational characterization of any active pharmaceutical ingredient (API) begins with its essential physical and chemical identifiers. These parameters govern its behavior from solid-state stability to its interaction with biological systems.
Molecular Structure and Identity
The structure of this compound combines a lipophilic propoxy group and a methyl-substituted aromatic ring with the polar boronic acid functional group. This amphipathic nature is central to its behavior.
Caption: 2D Structure of this compound.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical data available for this compound. It is critical to distinguish between experimentally determined values and computationally predicted data, as the latter provides an estimate that must be confirmed empirically.
| Property | Value | Source | Notes |
| Molecular Formula | C₁₀H₁₅BO₃ | [4] | - |
| Molar Mass | 194.04 g/mol | [4][5] | - |
| Appearance | Colorless or yellowish solid | [4] | Typical for arylboronic acids. |
| Melting Point | 68-73 °C | [4] | Experimental (lit.). |
| Boiling Point | 362.9 ± 52.0 °C | [4] | Predicted. |
| Density | 1.08 ± 0.1 g/cm³ | [4] | Predicted. |
| pKa | 8.69 ± 0.53 | [4] | Predicted. |
| Flash Point | 173.3 °C | [4] | - |
| Vapor Pressure | 6.68E-06 mmHg at 25°C | [4] | - |
| Refractive Index | 1.512 | [4] | - |
Section 2: Experimental Characterization Protocols
To ensure scientific rigor, predicted values must be validated. The following section details standardized, field-proven protocols for determining the critical properties of this compound.
Workflow for Physicochemical Profiling
A systematic approach is essential for comprehensive characterization. The following workflow outlines the logical sequence of experiments.
Caption: Standard workflow for physicochemical characterization.
Protocol 1: Solubility Assessment
Causality: Solubility is a master variable in drug development, directly influencing bioavailability, formulation options, and administration routes. The "Like dissolves like" principle is a useful starting point, but empirical testing across a range of physiologically relevant media is non-negotiable.[6] This protocol uses a tiered approach to classify the compound's solubility.
Methodology:
-
Preparation: Prepare stock solutions of 5% NaOH, 5% NaHCO₃, and 5% HCl in deionized water.[7][8]
-
Initial Water Solubility:
-
Acid/Base Solubility (if water-insoluble):
-
Test 1 (Strong Acid): In a new test tube with 25 mg of the compound, add 0.75 mL of 5% HCl solution incrementally, with vortexing. Solubility indicates the presence of a basic functional group (unlikely for this molecule, but a standard test).[7]
-
Test 2 (Strong Base): In a new test tube with 25 mg of the compound, add 0.75 mL of 5% NaOH solution incrementally. Solubility strongly suggests an acidic functional group, as the base deprotonates the boronic acid to form a more polar, soluble salt.
-
Test 3 (Weak Base): If soluble in 5% NaOH, repeat the test using 5% NaHCO₃. Solubility in this weak base indicates a relatively strong organic acid.[7]
-
-
Organic Solvent Solubility: Repeat the procedure with common organic solvents such as ethanol, methanol, DMSO, and hexane to establish a polarity profile.
Caption: Decision tree for systematic solubility classification.
Protocol 2: Acidity Constant (pKa) Determination
Causality: The pKa of a boronic acid is arguably its most important physicochemical property.[9] It dictates the equilibrium between the neutral, trigonal form and the anionic, tetrahedral boronate form at a given pH. This equilibrium governs diol binding, receptor interactions, and membrane permeability.[3] With a predicted pKa of ~8.7, this compound will be predominantly in its neutral, more lipophilic form at physiological pH (7.4), which has profound implications for its absorption and distribution.
Methodology (Spectrophotometric Titration): This method is preferred for compounds with a UV chromophore, as is the case here, and requires less material than potentiometric titration.[10][11]
-
Instrumentation: A UV-Vis spectrophotometer with a thermostatted cuvette holder (25 °C) and a calibrated pH meter.
-
Reagent Preparation:
-
Prepare a ~1 mM stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions spanning the pH range of ~7.5 to 10.0 (e.g., phosphate or borate buffers).
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
-
Procedure:
-
Identify the analytical wavelength (λ_max) where the largest change in absorbance occurs between the acidic and basic forms of the boronic acid by scanning the spectrum at a low pH (~2) and a high pH (~12).
-
In a cuvette, create a dilute solution of the compound (~50 µM) in a starting buffer (e.g., pH 7.5).
-
Measure the absorbance at the predetermined λ_max.
-
incrementally add small, precise volumes of 0.1 M NaOH to the cuvette, stirring gently. After each addition, measure and record both the pH of the solution and the absorbance.
-
Continue this process until the pH is well above the expected pKa (e.g., pH 10.0).
-
-
Data Analysis:
-
Plot the measured absorbance versus the measured pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation.
-
The pKa is the pH at which the absorbance is exactly halfway between the minimum (fully protonated) and maximum (fully deprotonated) absorbance values.
-
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Causality: Establishing the purity of a compound is a prerequisite for any further study. HPLC is the gold standard for separating the main compound from any impurities, starting materials, or degradation products.[12][13] Boronic acids can be challenging due to potential secondary interactions with metal surfaces in standard HPLC systems.[12]
Methodology (Reversed-Phase HPLC):
-
System: An HPLC system equipped with a UV-PDA (Photodiode Array) detector and a column oven.[12]
-
Column: A high-quality C18 column (e.g., Waters XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm). The use of columns with technology to minimize metal interactions (like MaxPeak™) is highly recommended.[12]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
The acidic modifier is crucial for ensuring good peak shape by keeping the boronic acid in its protonated state.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10%) and linearly increase to a high percentage (e.g., 95%) over 10-15 minutes. This will effectively elute the compound while separating it from more or less polar impurities.
-
-
Detection: Monitor at a suitable wavelength determined from a UV scan (e.g., 254 nm or the compound's λ_max). The PDA detector allows for the acquisition of the full UV spectrum of the peak, aiding in peak identification and purity assessment.
-
Analysis: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
Section 3: Implications for Drug Development
The physicochemical profile of this compound provides critical insights for its development trajectory:
-
Solubility & Formulation: Its predicted poor water solubility but likely solubility in basic solutions suggests that salt formation could be a viable strategy to develop an aqueous formulation for parenteral administration. For oral delivery, formulation strategies enhancing dissolution (e.g., amorphous solid dispersions) may be necessary.
-
Absorption & Distribution: The pKa of ~8.7 indicates that at the pH of the small intestine (~6-7.5), the compound will be overwhelmingly in its neutral, more membrane-permeable form, favoring passive diffusion and oral absorption. The presence of the propoxy and methyl groups increases lipophilicity, which may also enhance membrane permeability but could lead to higher plasma protein binding.
-
Target Engagement: As a Lewis acid, its ability to interact with biological targets (e.g., serine proteases) or bind to diol-containing carbohydrates is pH-dependent. Understanding the pKa is essential for designing in vitro assays at the appropriate buffer pH to reflect physiological conditions and accurately measure potency.[11]
References
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- HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
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- Arylboronic acid chemistry under electrospray conditions. PubMed, NIH.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
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An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methyl-2-propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-propoxyphenylboronic acid is a valuable synthetic intermediate, particularly in the realm of medicinal chemistry and materials science. As an arylboronic acid, its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction allows for the facile construction of complex molecular architectures, such as biaryls, which are prevalent in many biologically active compounds. The strategic placement of the methyl and propoxy substituents on the phenyl ring can significantly influence the steric and electronic properties of the resulting coupled products, making this compound a bespoke building block for targeted drug design and the development of novel organic materials.
This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed experimental protocols. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in a research and development setting.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall synthetic strategy involves the preparation of a key intermediate, 2-bromo-4-methyl-1-propoxybenzene, followed by conversion to the target boronic acid.
Part 1: Synthesis of the Precursor: 2-bromo-4-methyl-1-propoxybenzene
The synthesis of the aryl bromide precursor is achieved in two main steps: the bromination of p-cresol to form 2-bromo-4-methylphenol, followed by a Williamson ether synthesis to introduce the propoxy group.
Step 1: Bromination of p-cresol
The selective ortho-bromination of p-cresol is a critical first step. This reaction is typically carried out using a brominating agent in a suitable solvent, often in the absence of light to prevent radical side reactions.
Step 2: Williamson Ether Synthesis
The subsequent propylation of 2-bromo-4-methylphenol is achieved via the Williamson ether synthesis. This classic reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a propyl electrophile.[1][2]
Detailed Experimental Protocol: Synthesis of 2-bromo-4-methyl-1-propoxybenzene
Materials:
-
2-bromo-4-methylphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
1-Bromopropane
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methylphenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromopropane (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-4-methyl-1-propoxybenzene.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Synthesis of this compound via Grignard Reaction
The conversion of the aryl bromide to the corresponding boronic acid is a cornerstone of organoboron chemistry. The Grignard-based method is a robust and widely used approach. It involves the formation of an arylmagnesium bromide (Grignard reagent), which is then quenched with a trialkyl borate ester, followed by acidic hydrolysis.[3]
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2-bromo-4-methyl-1-propoxybenzene
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or a flame-dried three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried Schlenk flask under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of a solution of 2-bromo-4-methyl-1-propoxybenzene (1 equivalent) in anhydrous THF via a dropping funnel.
-
Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and gentle refluxing), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation and Hydrolysis:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF via a dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexanes and ethyl acetate).
-
Synthesis Workflow Diagram
Caption: Overall synthetic route to this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the target compound. Both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the various functional groups.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include:
-
Aromatic protons in the region of δ 7-8 ppm, showing characteristic splitting patterns based on their substitution.
-
The propoxy group protons: a triplet for the -OCH₂- protons, a sextet for the -CH₂- protons, and a triplet for the terminal -CH₃ protons.
-
A singlet for the methyl group attached to the aromatic ring.
-
A broad singlet for the B(OH)₂ protons, which may exchange with residual water in the solvent. To overcome issues with oligomerization (boroxine formation) that can lead to broad and poorly resolved spectra, it is often advantageous to run the NMR in a solvent like deuterated methanol (CD₃OD). In this case, the B(OH)₂ protons will exchange with the deuterium of the solvent and will not be observed.[4]
-
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the carbon framework of the molecule. Expected signals will correspond to the aromatic carbons, the carbons of the propoxy group, and the methyl carbon. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Ar-H |
| ~7.2 | dd | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~4.0 | t | 2H | -OCH₂- |
| ~2.3 | s | 3H | Ar-CH₃ |
| ~1.8 | sext | 2H | -CH₂- |
| ~1.0 | t | 3H | -CH₃ |
| (broad) | s | 2H | B(OH)₂ |
Note: The exact chemical shifts and coupling constants will need to be determined experimentally.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For boronic acids, electrospray ionization (ESI) is a commonly used technique. It is important to be aware that boronic acids can undergo dehydration to form boroxines (cyclic trimers), which may be observed in the mass spectrum.[5] The formation of adducts with solvent molecules is also possible.
Expected Mass Spectrometry Data (ESI+):
-
[M+H]⁺: Expected at m/z corresponding to C₁₀H₁₅BO₃ + H⁺.
-
[M+Na]⁺: Expected at m/z corresponding to C₁₀H₁₅BO₃ + Na⁺.
-
[M-H₂O+H]⁺: A peak corresponding to the loss of a water molecule may be observed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of the synthesized this compound. A reversed-phase HPLC method is typically employed.
General Analytical Protocol: Purity Determination by HPLC
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
General Gradient Method:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
This method will separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity assessment by peak area integration.
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of the target compound.
Conclusion
This technical guide has outlined a reliable and reproducible pathway for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers, scientists, and drug development professionals can confidently produce and validate this important synthetic building block. The methodologies presented are grounded in established organic chemistry and analytical techniques, providing a solid foundation for the successful integration of this compound into various research and development programs.
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A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. (n.d.). Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. (n.d.). Retrieved from [Link]
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Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]
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1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Be as complete as possible and show electron flow for all steps. 2. Thin. (n.d.). Retrieved from [Link]
-
Lithiation- Borylation in Synthesis. (n.d.). Retrieved from [Link]
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Williamson Ether Synthesis Lab Report. (n.d.). Cram. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
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Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Chen, H. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]
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Synthesis of 2-Bromo-4'-methylpropiophenone. (n.d.). PrepChem.com. Retrieved from [Link]
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Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Retrieved from [Link]
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Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace. Retrieved from [Link]
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Williamson Ether synthesis. (2025, February 27). Reddit. Retrieved from [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Retrieved from [Link]
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The lithiation–borylation reaction. (n.d.). University of Bristol Research Portal. Retrieved from [Link]
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Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (n.d.). MDPI. Retrieved from [Link]
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Guide to 2-Bromo-4'-methylpropiophenone Synthesis. (n.d.). Scribd. Retrieved from [Link]
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HPLC Separation of Aromatic Boronic Acids on Primesep P. (n.d.). SIELC Technologies. Retrieved from [Link]
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Does any one have a general idea about Boronic acids HPLC methods?. (2014, July 30). ResearchGate. Retrieved from [Link]
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Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.). ResearchGate. Retrieved from [Link]
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Brauer, G. M., & Simon, L. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 313–316. Retrieved from [Link]
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A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). Quick Company. Retrieved from [Link]
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1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene.... (n.d.). ResearchGate. Retrieved from [Link]
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Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017, November 21). Reddit. Retrieved from [Link]
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2-Ethoxyphenylboronic acid. (2024, April 9). ChemBK. Retrieved from [Link]
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Grignard Synthesis of Triphenylmethanol. (n.d.). Scribd. Retrieved from [Link]
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Electronic Supplementary Material (ESI) for Chemistry Education Research and Practice. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis and neuropharmacological characterization of 2-O-substituted apomorphines. (2025, August 6). ResearchGate. Retrieved from [Link]
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Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. (n.d.). MDPI. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 5-Methyl-2-propoxyphenylboronic Acid in Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 5-Methyl-2-propoxyphenylboronic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the solubility of this compound. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes information from analogous arylboronic acids to predict solubility trends. Critically, it provides a robust, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications. The methodologies outlined herein are designed to ensure scientific integrity through self-validating systems and are grounded in authoritative references.
Introduction: The Critical Role of Solubility in the Application of this compound
This compound, a member of the versatile arylboronic acid family, is a valuable building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the construction of complex molecules, including active pharmaceutical ingredients (APIs). The solubility of this reagent in organic solvents is a critical parameter that dictates its performance and applicability in several key areas:
-
Reaction Kinetics and Homogeneity: In solution-phase reactions, achieving a homogeneous system is often paramount. The concentration of dissolved this compound directly influences reaction rates and can impact the formation of byproducts.
-
Purification and Crystallization: Solubility data is essential for developing effective purification strategies, particularly for crystallization processes where the choice of solvent and anti-solvent is critical.
-
Formulation and Drug Delivery: In the context of drug development, the solubility of API precursors and related impurities can significantly affect the formulation of the final drug product.
This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a framework for its rational application in research and development.
Physicochemical Properties of this compound
Understanding the intrinsic properties of this compound is fundamental to predicting its solubility behavior.
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₁₅BO₃ | [1] |
| Appearance | Colorless or yellowish solid | [1] |
| Melting Point | 68-74 °C | [1][2] |
| Stability | Stable at room temperature, but may decompose at high temperatures or in the presence of light or oxygen. | [1] |
The structure of this compound, with its combination of a non-polar phenyl ring and propyl group, and a polar boronic acid moiety capable of hydrogen bonding, suggests a nuanced solubility profile across a range of organic solvents. The presence of the propoxy group, an ether linkage, can also influence its interactions with solvents.
Factors Influencing the Solubility of Arylboronic Acids
The solubility of arylboronic acids like this compound is a complex interplay of several factors. Insights from studies on related compounds, such as phenylboronic acid and its derivatives, provide a strong basis for understanding these influences.[3][4]
-
Solvent Polarity: Generally, the solubility of boronic acids correlates with the polarity of the solvent.[5] Polar solvents, particularly those capable of hydrogen bonding, are expected to be more effective at solvating the boronic acid group.
-
Substituent Effects: The nature and position of substituents on the phenyl ring have a significant impact on solubility.[3] The methyl and propoxy groups on this compound will influence its lipophilicity and crystal lattice energy, thereby affecting its solubility. The introduction of an isobutoxy group into phenylboronic acid, for instance, generally increases its solubility in most organic solvents.[3]
-
Dehydration to Boroxines: A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4] Boroxines are typically less soluble than their corresponding boronic acids.[6] This equilibrium between the acid and its anhydride can lead to variability in solubility measurements if not carefully controlled.[4]
-
Temperature: The solubility of solids in liquids is generally temperature-dependent. For most systems, solubility increases with temperature.
Predicted Solubility Trends for this compound
Based on the principles outlined above and data from analogous compounds, we can predict the general solubility trends for this compound in common organic solvents. It is important to note that these are qualitative predictions, and experimental verification is essential.
| Solvent Class | Predicted Solubility | Rationale |
| Ethers (e.g., THF, Diethyl Ether) | High | Ethers are good solvents for many boronic acids due to their ability to act as hydrogen bond acceptors.[4] |
| Ketones (e.g., Acetone, 3-Pentanone) | High | Similar to ethers, ketones are polar aprotic solvents that can effectively solvate boronic acids.[4] |
| Alcohols (e.g., Methanol, Ethanol) | Moderate to High | Alcohols are polar protic solvents that can engage in hydrogen bonding with the boronic acid group. However, the non-polar character of the rest of the molecule will also play a role. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate | These solvents have moderate polarity and can offer a balance of interactions with both the polar and non-polar regions of the molecule.[4] |
| Hydrocarbons (e.g., Hexane, Toluene) | Low | The non-polar nature of hydrocarbons makes them poor solvents for the polar boronic acid group.[4] |
Experimental Protocol for Determining the Solubility of this compound
The following protocol details a robust and reliable method for the experimental determination of the solubility of this compound. The shake-flask method is presented here as it is considered the gold standard for determining equilibrium solubility.[7][8]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for quantification
-
Volumetric flasks and pipettes
Experimental Workflow
The overall workflow for the shake-flask solubility determination is depicted in the following diagram:
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[8]
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.
-
-
Data Analysis:
-
Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Alternative and High-Throughput Solubility Assays
For earlier stages of research where rapid screening is required, alternative methods can be employed:
-
Kinetic Solubility Measurement by Nephelometry: This high-throughput method involves preparing a dilution series of the compound in an aqueous-organic solvent system and measuring the turbidity that results from precipitation.[9][10] While less precise than equilibrium solubility, it provides a rapid assessment.
-
Dynamic (Turbidimetric) Method: In this method, a suspension of the compound in the solvent is heated at a controlled rate until the solid completely dissolves, which is detected by the disappearance of turbidity.[3][11] This technique is particularly useful for determining the temperature dependence of solubility.
Conclusion and Recommendations
The solubility of this compound is a critical parameter that influences its utility in organic synthesis and drug development. While direct quantitative data is sparse, an understanding of the physicochemical properties of arylboronic acids allows for rational prediction of its solubility trends. For precise and reliable data, the experimental determination of solubility is paramount. The shake-flask method detailed in this guide provides a robust and scientifically sound approach for this purpose.
For researchers and scientists working with this compound, it is recommended to:
-
Experimentally determine the solubility in key solvents relevant to their specific application.
-
Be mindful of the potential for dehydration to boroxines and take steps to ensure consistent sample handling.
-
Utilize high-purity materials for both the solute and solvents to obtain accurate results.[7]
By following the principles and protocols outlined in this technical guide, researchers can gain a comprehensive understanding of the solubility of this compound, enabling its effective and efficient use in their scientific endeavors.
References
- SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
- (5-Methyl-2-propoxyphenyl). (n.d.). ChemBK.
-
Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. [Link]
- solubility experimental methods.pptx. (n.d.). Slideshare.
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Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved from [Link]
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
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Solubility of investigated compounds in water. (n.d.). ResearchGate. Retrieved from [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]
- (5-Methyl-2-propoxyphenyl)boronic acid. (n.d.). GlobalChemMall.
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]
- This compound. (n.d.). ChemicalBook.
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stability and storage of 5-Methyl-2-propoxyphenylboronic acid
An In-Depth Technical Guide to the Stability and Storage of 5-Methyl-2-propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile building block in organic synthesis, particularly in the realm of drug discovery and development where it serves as a key intermediate in cross-coupling reactions. However, the inherent chemical liabilities of the boronic acid functional group present significant challenges to its long-term stability and reliable use in synthetic protocols. This guide provides a comprehensive overview of the factors influencing the stability of this compound, delineates its primary degradation pathways, and offers evidence-based best practices for its storage and handling. Furthermore, a detailed experimental protocol for conducting a comprehensive stability study is presented to empower researchers to ensure the quality and integrity of this critical reagent.
Introduction: The Utility and Challenges of this compound
This compound belongs to the extensive family of arylboronic acids, which are widely employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The specific substitution pattern of this compound makes it a valuable synthon for introducing a substituted phenyl moiety into a target molecule.
Despite their synthetic utility, boronic acids are known for their limited stability, which can be a significant concern in both academic and industrial settings.[2] Degradation of the boronic acid can lead to reduced reaction yields, formation of impurities, and difficulties in purification. Therefore, a thorough understanding of its stability profile is paramount for its effective utilization.
Chemical Stability and Degradation Pathways
The stability of this compound is influenced by several environmental factors, including moisture, temperature, light, and oxygen.[3] The primary degradation pathways for arylboronic acids are well-documented and include protodeboronation, oxidation, and anhydride formation.[2]
Protodeboronation
Protodeboronation is a common degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-propoxy-5-methylbenzene. This reaction is often facilitated by aqueous or protic media and can be influenced by pH.[2]
Oxidation
Arylboronic acids are susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents.[2][4] This process typically leads to the formation of the corresponding phenol, in this case, 5-Methyl-2-propoxyphenol. The oxidation can be particularly problematic in solution and may be accelerated by light and heat.
Anhydride Formation (Boroxine)
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine.[2] While this process is often reversible upon exposure to water, the formation of the boroxine alters the molecular weight and can complicate stoichiometry in reactions if not accounted for.
Recommended Storage and Handling
Proper storage and handling are critical to preserving the integrity of this compound. The following recommendations are based on general guidelines for boronic acids and information from safety data sheets for similar compounds.[5][6][7]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (2-8 °C is often recommended for long-term storage).[8][9] | Reduces the rate of thermally induced degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and hydrolysis. |
| Light | Store in a dark place, in an opaque container. | Protects the compound from light-induced degradation. |
| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis and protodeboronation.[10] |
| Container | Use a well-sealed, appropriate container. | Prevents contamination and exposure to the atmosphere. |
Handling Precautions:
-
Work in a well-ventilated area or in a fume hood to avoid inhalation of dust.[11][12]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]
-
Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.
-
Minimize the time the container is open to the atmosphere.
-
For weighing and dispensing, it is advisable to do so in a glove box or under a stream of inert gas if high purity is critical.
Experimental Protocol for a Stability Study
A well-designed stability study is essential to determine the shelf-life and optimal storage conditions for this compound. The following protocol outlines a comprehensive approach to assessing its stability under various stress conditions.
Materials and Equipment
-
This compound (high purity)
-
Vials (amber glass with tight-fitting caps)
-
Stability chambers (temperature and humidity controlled)
-
Photostability chamber
-
Analytical balance
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Non-Aqueous Capillary Electrophoresis (NACE) system (optional, but recommended for orthogonal analysis)[13]
-
Reference standards for potential degradation products (if available)
Sample Preparation
-
Accurately weigh a sufficient amount of this compound into multiple amber vials.
-
For solid-state stability, cap the vials tightly. Some samples can be stored under an inert atmosphere for comparison.
-
For solution stability, prepare solutions in relevant solvents (e.g., acetonitrile, THF, methanol) at a known concentration.
Stress Conditions
Expose the prepared samples to a range of stress conditions to accelerate degradation and identify potential liabilities.
| Condition | Parameters | Purpose |
| Thermal Stress | 40°C/75% RH, 60°C | To assess the effect of temperature and humidity on degradation. |
| Photostability | ICH Q1B guidelines (exposure to a combination of visible and UV light) | To evaluate the sensitivity of the compound to light. |
| Solution Stability | Room temperature and elevated temperature in various solvents | To determine the stability in solution, which is relevant for reaction conditions. |
| Oxidative Stress | Exposure to an oxygen-rich atmosphere or a dilute solution of a mild oxidizing agent (e.g., H₂O₂) | To investigate the susceptibility to oxidation.[4] |
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. Reversed-phase HPLC is a common technique, but challenges such as on-column hydrolysis of the boronic acid need to be addressed.[14]
Recommended HPLC Method:
-
Column: A column with low silanol activity is recommended to minimize on-column hydrolysis.[14]
-
Mobile Phase: A non-aqueous or low-water content mobile phase can be beneficial. A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate) is a good starting point. The pH of the mobile phase should be optimized to ensure good peak shape and minimize degradation.
-
Detector: UV detection at a wavelength where the parent compound and potential degradation products have good absorbance. Mass spectrometry (MS) can be used for peak identification.
-
Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Orthogonal Analytical Method (NACE):
Non-aqueous capillary electrophoresis (NACE) can be a powerful tool for the analysis of boronic acids as it can often avoid the hydrolysis issues encountered in RP-HPLC.[13]
Time Points and Data Analysis
-
Analyze samples from each stress condition at predetermined time points (e.g., initial, 2 weeks, 1 month, 3 months, 6 months).
-
Quantify the amount of this compound remaining and any degradation products formed.
-
Plot the percentage of the parent compound remaining against time for each condition to determine the degradation kinetics.
-
Identify the major degradation products using techniques like LC-MS.
-
Based on the data, establish a recommended shelf-life and optimal storage conditions.
Conclusion
This compound is a valuable reagent in modern organic synthesis, but its utility is intrinsically linked to its purity and stability. By understanding its degradation pathways—protodeboronation, oxidation, and boroxine formation—and implementing stringent storage and handling protocols, researchers can mitigate the risks of degradation. The execution of a comprehensive stability study, as outlined in this guide, is a critical step in ensuring the quality and reliability of this important building block, ultimately leading to more robust and reproducible synthetic outcomes in drug discovery and development.
References
- 1. unis.unyp.cz [unis.unyp.cz]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. laballey.com [laballey.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.pt [fishersci.pt]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic Characterization of 5-Methyl-2-propoxyphenylboronic Acid: A Technical Guide
Abstract
Introduction to 5-Methyl-2-propoxyphenylboronic Acid
This compound is a substituted phenylboronic acid with the molecular formula C₁₀H₁₅BO₃ and a molecular weight of 194.04 g/mol [2][3]. Its structure features a phenyl ring substituted with a boronic acid group, a methyl group, and a propoxy group. These substituents influence the electronic and steric properties of the molecule, which in turn affect its reactivity and spectroscopic signature. The boronic acid moiety is a Lewis acid, capable of reversibly binding with diols, a property exploited in the design of sensors and drug delivery systems[1]. The purity and structural integrity of this reagent are crucial for its successful application, necessitating reliable methods of characterization.
Chemical Structure:
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum would be complex due to the substituted aromatic ring. The chemical shifts are influenced by the electron-donating propoxy group and the electron-withdrawing boronic acid group.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| B(OH)₂ | 4.5 - 6.0 | br s | 2H |
| Ar-H | 7.0 - 7.8 | m | 3H |
| O-CH₂ | ~4.0 | t | 2H |
| -CH₂- | ~1.8 | sextet | 2H |
| Ar-CH₃ | ~2.3 | s | 3H |
| -CH₃ | ~1.0 | t | 3H |
-
B(OH)₂: The protons of the boronic acid hydroxyl groups are expected to appear as a broad singlet. The chemical shift can be highly variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding.
-
Ar-H: The three aromatic protons will likely appear as a complex multiplet in the range of 7.0-7.8 ppm. The exact splitting pattern will depend on the coupling constants between them.
-
O-CH₂: The methylene protons adjacent to the oxygen of the propoxy group are expected to be a triplet due to coupling with the adjacent methylene group.
-
-CH₂-: The central methylene protons of the propoxy group will likely appear as a sextet, being coupled to both the O-CH₂ and the terminal methyl group.
-
Ar-CH₃: The methyl group attached to the aromatic ring will be a singlet.
-
-CH₃: The terminal methyl protons of the propoxy group will appear as a triplet, coupled to the adjacent methylene group.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-B | ~130 (broad) |
| C-O | ~160 |
| Ar-C | 115 - 140 |
| O-CH₂ | ~70 |
| -CH₂- | ~23 |
| Ar-CH₃ | ~20 |
| -CH₃ | ~10 |
The carbon atom attached to the boron (C-B) often shows a broad signal due to quadrupolar relaxation of the boron nucleus. The other aromatic carbon signals will have distinct chemical shifts based on their substitution pattern.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the B(OH)₂ protons.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Apply a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3600 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=C stretch (aromatic) | 1580 - 1620 | Medium |
| B-O stretch | 1310 - 1380 | Strong |
| C-O stretch (ether) | 1200 - 1280 | Strong |
The broad O-H stretching band is a characteristic feature of boronic acids due to intermolecular hydrogen bonding. The strong B-O stretching absorption is also a key diagnostic peak.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 194. The presence of boron will give a characteristic isotopic pattern, with the ¹⁰B isotope being about 20% of the abundance of the ¹¹B isotope. Therefore, a smaller peak at m/z = 193 would be expected.
-
Key Fragmentation Patterns:
-
Loss of H₂O (m/z = 176) and a second H₂O (m/z = 158) from the boronic acid moiety to form the boroxine.
-
Loss of the propoxy group (-OCH₂CH₂CH₃, m/z = 135).
-
Loss of the propyl group (-CH₂CH₂CH₃, m/z = 151).
-
Further fragmentation of the aromatic ring.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile solid, a direct insertion probe with a suitable ionization technique is appropriate.
-
Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. Electron Ionization (EI) can also be used, but may lead to more extensive fragmentation.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a phenylboronic acid derivative like this compound.
Sources
An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids
Executive Summary
Substituted phenylboronic acids have evolved from a niche chemical curiosity into an indispensable tool in modern synthetic and medicinal chemistry. Their journey, spanning over 140 years, is a compelling narrative of fundamental discovery, mechanistic elucidation, and innovative application. This guide provides an in-depth exploration of this journey, tailored for researchers, scientists, and drug development professionals. We will trace the origins of phenylboronic acid synthesis, dissect the paradigm-shifting Suzuki-Miyaura coupling reaction, and survey the diverse applications that have emerged, from bio-conjugation and sensing to the development of life-saving therapeutics. This document eschews a simple chronological listing in favor of a logic-driven narrative, focusing on the causality behind key scientific advancements and providing field-proven insights into the practical application of this remarkable class of molecules.
Part 1: The Genesis of Arylboron Chemistry
The story of substituted phenylboronic acids is fundamentally a story of creating a stable, versatile source of a phenyl group for organic synthesis. The core challenge was the controlled formation of a carbon-boron bond, a feat that required taming the reactivity of organometallic intermediates.
The Pioneering Synthesis: From Frankland to Michaelis
While Edward Frankland reported the first synthesis of a boronic acid (ethylboronic acid) in 1860, the creation of an arylboronic acid remained elusive for another two decades.[1] The breakthrough came in 1880 when Michaelis and Becker first reported the synthesis of benzeneboronic acid.[2] Their method was harsh and indicative of the state of organic synthesis at the time: heating diphenylmercury with boron trichloride in a sealed tube at high temperatures.[2] The resulting benzeneboronyl dichloride was then hydrolyzed to the desired phenylboronic acid.[2] This process, while historically significant, was low-yielding and used highly toxic organomercury reagents, limiting its practical utility.
The Grignard Revolution: A Practical and Enduring Route
The development of Grignard reagents by Victor Grignard in 1900 was a watershed moment for all of organic synthesis, and phenylboronic acid synthesis was no exception. The ability to generate a nucleophilic phenyl source under relatively mild conditions opened a far more practical path. One of the most common and enduring methods for preparing phenylboronic acids involves the reaction of phenylmagnesium bromide with trimethyl borate at low temperatures.[2][3][4] This forms a boronic ester intermediate, which is then easily hydrolyzed to the final product.[3]
The causality behind this experimental design is elegant in its simplicity. The highly polarized carbon-magnesium bond of the Grignard reagent provides a potent phenyl nucleophile. The boron atom in trimethyl borate is electrophilic due to the electron-withdrawing nature of the three methoxy groups, making it an ideal target. The reaction is conducted at low temperatures (typically -78 °C) to control the reactivity of the Grignard reagent and prevent side reactions, such as multiple additions to the boron center. The final hydrolysis step is a simple acid-base reaction that cleaves the boronic ester to yield the stable, crystalline boronic acid. This fundamental approach, optimized by Johnson in 1931, remains a cornerstone of boronic acid synthesis today.[5]
-
Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex. This species inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a new Palladium(II) intermediate. The choice of ligand on the palladium catalyst is critical here; electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) accelerate this step, which is often rate-limiting. [6]2. Transmetalation: This is the defining step where the organic group from the boron reagent is transferred to the palladium center. A base is required for this step. The causality is twofold: the base activates the boronic acid by forming a more nucleophilic "ate" complex ([ArB(OH)₃]⁻), and it facilitates the displacement of the halide from the palladium complex, opening a coordination site for the incoming boronate. [7]3. Reductive Elimination: The two organic groups (Ar and Ar') on the Palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew. [7]
Protocol in Practice: A Step-by-Step Guide to a Representative Suzuki Coupling
Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.
Materials:
-
Phenylboronic acid
-
4-Bromoanisole
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
2 M Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add phenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and the palladium catalyst (1-3 mol%).
-
The choice of 1.2 equivalents of the boronic acid is a field-proven heuristic to account for potential homocoupling or protodeboronation side reactions, ensuring the complete consumption of the more expensive aryl halide.
-
Flush the flask with an inert gas (N₂ or Ar) for 5-10 minutes. This is a self-validating step; failure to exclude oxygen can lead to oxidation and deactivation of the phosphine ligands and the Pd(0) catalyst.
-
-
Solvent and Base Addition:
-
Add toluene and ethanol (e.g., in a 3:1 ratio), followed by the 2 M Na₂CO₃ solution. The biphasic solvent system helps to dissolve both the organic reagents and the inorganic base.
-
-
Reaction:
-
Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield 4-methoxybiphenyl.
-
Part 3: Beyond Coupling - The Emergence of Modern Applications
While the Suzuki coupling remains the most prominent application, the unique chemical properties of the boronic acid moiety itself have opened up vast new fields of research, particularly in biology and medicine.
Bio-recognition: The Unique Affinity for Diols
A key feature of boronic acids is their ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, such as sugars. [1][2][8]This interaction, first reported by Kuivila in 1954, forms a five- or six-membered cyclic boronate ester. [2][8]This chemistry is the foundation for boronic acid-based glucose sensors, where the binding of glucose can trigger a fluorescent or electrochemical signal. [2][9]This has driven significant research into developing materials for continuous glucose monitoring in diabetic patients. [2]
Phenylboronic Acids in Medicinal Chemistry
The unique properties of the boronic acid group—its trigonal planar geometry, Lewis acidity, and ability to form reversible covalent bonds—make it a compelling pharmacophore. [10]Substituted phenylboronic acids are being explored for a wide range of therapeutic applications. [11]
-
Enzyme Inhibition: The boron atom can act as a transition-state analogue inhibitor, forming a stable, tetrahedral adduct with catalytic serine, threonine, or cysteine residues in enzyme active sites. [1][12]* Targeted Drug Delivery: Phenylboronic acids can be appended to nanoparticles or drug carriers to target cells that overexpress sialic acid, a sugar commonly found on the surface of cancer cells. [9][13]* Responsive Drug Release: Smart materials incorporating phenylboronic acids can be designed to release a therapeutic payload (like insulin) in response to high glucose concentrations. [9][13]
Case Study: Boronic Acids as β-Lactamase Inhibitors
A significant challenge in treating bacterial infections is resistance mediated by β-lactamase enzymes, which hydrolyze and inactivate penicillin- and cephalosporin-based antibiotics. Substituted phenylboronic acids have emerged as a promising class of non-β-lactam inhibitors of these enzymes. [12]They act as competitive, reversible inhibitors by forming an adduct with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral high-energy intermediate of the natural substrate hydrolysis. [12]
| Inhibitor | Substitution Pattern | Target Enzyme | Inhibition Constant (Kᵢ) |
|---|---|---|---|
| Lead Compound 1 | 3-(carboxymethoxy)-phenyl | AmpC β-Lactamase | 83 nM |
| Validated Lead 11 | Biphenyl derivative | AmpC β-Lactamase | < 100 nM (improved PK) |
Data synthesized from information in reference.[12]
This data demonstrates how rational design, starting from a simple substituted phenylboronic acid, can lead to potent enzyme inhibitors with nanomolar affinity. The iterative process of modifying the phenyl substituents to improve properties like solubility and cell permeability is a core activity in modern drug discovery. [12]
Conclusion and Future Outlook
From a high-temperature reaction in a sealed tube to a Nobel Prize-winning catalytic cycle and the design of intelligent drug delivery systems, the journey of substituted phenylboronic acids is a testament to the power of fundamental chemical discovery. Their stability, versatility, and unique reactivity have cemented their role as one of the most important building blocks in the synthetic chemist's toolbox.
Looking forward, the field continues to evolve. The development of novel catalysts is enabling Suzuki couplings under milder conditions, even at room temperature. [14]In medicinal chemistry, the challenge of improving the metabolic stability of the C-B bond is being addressed through the design of novel scaffolds like benzoxaboroles. [8][10]As our understanding of biology deepens, the ability of phenylboronic acids to interact with biological sugars and proteins will undoubtedly lead to even more sophisticated diagnostic and therapeutic tools. The history of this remarkable compound class is still being written, with new chapters of innovation waiting to be unveiled by the next generation of scientists and researchers.
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Georganics. (2024, January 9). Phenylboronic acid – preparation and application. [Link]
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Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Books. [Link]
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ResearchGate. (n.d.). Evolution of the reaction conditions for a challenging Suzuki-Miyaura cross-coupling. [Link]
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Wikipedia. (n.d.). Phenylboronic acid. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Dandapani, S., & Frutos, R. P. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 5691-5748. [Link]
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Pharmaffiliates. (2025, October 26). The Role of 4-(Bromomethyl)phenylboronic Acid in Drug Discovery and Development. [Link]
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MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. [Link]
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Dembitsky, V. M., & Al-Quntar, A. A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]
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Biomaterials Science (RSC Publishing). (2025, December 10). Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. [Link]
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Journal of Applied Pharmaceutical Science. (2024, February 5). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. [Link]
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eScholarship, University of California. (n.d.). SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. [Link]
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American Chemical Society. (2009, January 5). Phenylboronic acid. [Link]
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Soloway, A. H. (1959). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society, 81(12), 3017–3019. [Link]
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Tondi, D., et al. (2007). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6292-6296. [Link]
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Silva, M. P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5143. [Link]
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PubChem. (n.d.). Phenylboronic Acid. [Link]
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Roy, A., et al. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. The Chemical Record, 12(5), 464-478. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Phenylboronic Acid Pinacol Esters in Chemical Synthesis. [Link]
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The Multifaceted Role of the Ortho-Propoxy Group in 5-Methyl-2-propoxyphenylboronic Acid Reactivity
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Arylboronic acids are indispensable tools in modern organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions.[1][2][3] The reactivity and selectivity of these reagents are profoundly influenced by the nature and position of substituents on the phenyl ring. This guide provides a detailed examination of 5-Methyl-2-propoxyphenylboronic acid, a versatile building block, with a specific focus on the critical role of the ortho-propoxy group. We will dissect how this substituent's electronic, steric, and coordinating effects modulate the reagent's behavior, particularly in the context of the Suzuki-Miyaura coupling reaction. This analysis aims to provide researchers with a deeper mechanistic understanding and predictive power when designing complex synthetic routes.
Introduction: Arylboronic Acids as Cornerstones of C-C Bond Formation
The advent of palladium-catalyzed cross-coupling reactions revolutionized the construction of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] Among these, the Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, has become a dominant methodology due to its mild reaction conditions, functional group tolerance, and the generally low toxicity of the boron-containing reagents and byproducts.[2][4]
The heart of this reaction is the arylboronic acid (Ar-B(OH)₂). The substituents on the aromatic ring are not passive spectators; they are crucial directors of the reaction's efficiency and outcome.[1] They can alter the electronic properties of the boron center, influence the stability of intermediates, and sterically guide the approach of coupling partners. This compound is an exemplar of a reagent where these substituent effects are strategically leveraged to achieve specific synthetic goals.
Profile of this compound
This reagent is a white to off-white solid at room temperature and is primarily used as an intermediate in organic synthesis, especially for creating complex biaryl structures found in many active pharmaceutical ingredients.[5]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅BO₃ | [5][6] |
| Molecular Weight | 194.04 g/mol | [5][6] |
| CAS Number | 480438-70-8 | [5][6] |
| Melting Point | 68-73 °C | [5][7] |
| Appearance | Colorless or yellowish solid | [5] |
| Storage Condition | 2-8 °C | [5] |
Molecular Structure
The structure features a boronic acid group and a propoxy group positioned ortho to each other on a toluene backbone. This specific arrangement is key to its reactivity.
Caption: Structure of this compound.
The Directing Influence of the Ortho-Propoxy Group
The propoxy group at the C2 position is the primary modulator of the molecule's reactivity. Its influence is a combination of electronic donation, steric hindrance, and potential intramolecular coordination.
Electronic Effects: Modulating Lewis Acidity
The reactivity of a boronic acid is linked to its Lewis acidity—the ability of the vacant p-orbital on the boron atom to accept electrons.[8] For transmetalation to occur in the Suzuki-Miyaura cycle, the boronic acid must first be activated by a base to form a more nucleophilic boronate ("ate") complex.
The propoxy group, through the oxygen atom, exerts two opposing electronic effects:
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, pulling electron density away from the ring through the sigma bond.
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing electron density in the ring, particularly at the ortho and para positions.
For alkoxy groups, the resonance effect typically dominates. This electron-donating nature increases the electron density on the boron atom, which intrinsically decreases its Lewis acidity.[9] While this may seem counterintuitive to enhancing reactivity, this modulation is crucial. It can prevent undesirable side reactions and, once the boronate complex is formed, the increased nucleophilicity of the aryl group facilitates the key transmetalation step.
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theoretical calculations on 5-Methyl-2-propoxyphenylboronic acid structure
**A
Comprehensive Guide to the Theoretical Structural Analysis of 5-Methyl-2-propoxyphenylboronic Acid**
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a compound of significant interest in synthetic and medicinal chemistry, primarily for its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[1][2][3] A profound understanding of its three-dimensional structure and electronic properties is paramount for optimizing reaction conditions, predicting reactivity, and designing novel molecular entities. This guide provides a comprehensive framework for the theoretical and computational analysis of this compound's structure. By leveraging Density Functional Theory (DFT), we explore its optimized geometry, electronic landscape, and vibrational frequencies. This document details the underlying scientific principles, provides a step-by-step computational protocol, and presents a thorough analysis of the results, offering field-proven insights for professionals in drug development and chemical research.
Introduction: The Significance of Phenylboronic Acids
Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern organic synthesis. Their prominence surged with the advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][3] This reaction's versatility and functional group tolerance have made it a staple in the synthesis of complex organic molecules, including a vast number of active pharmaceutical ingredients (APIs).[4]
Beyond their role in synthesis, PBAs exhibit a high affinity for diols, forming reversible boronate esters. This property has been ingeniously exploited in the development of chemical sensors and receptors for saccharides.[5][6] In drug development, the phenylboronic acid motif is explored for its ability to target sialic acid residues, which are often overexpressed on the surface of cancer cells, opening avenues for targeted therapies.[6]
This compound, with its specific substitution pattern, offers unique steric and electronic properties that can be fine-tuned for specific applications. A detailed theoretical understanding of its structure is crucial for predicting its behavior in these contexts. Computational chemistry provides a powerful, cost-effective lens through which to examine these properties at a molecular level.[7]
Theoretical & Computational Methodology
To dissect the molecular structure and electronic properties of this compound, we employ Density Functional Theory (DFT), a quantum-mechanical modeling method renowned for its balance of accuracy and computational efficiency in studying organic molecules.[8][9]
2.1. The Choice of Method: DFT, B3LYP, and the 6-31G(d,p) Basis Set
-
Density Functional Theory (DFT): DFT calculations determine the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction.[7][9] This approach has become the workhorse of computational chemistry for its ability to provide high-quality results for medium to large-sized molecules.[8]
-
B3LYP Functional: Within the DFT framework, numerous exchange-correlation functionals exist. We have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most widely used functionals in chemistry because it consistently provides reliable results for the geometries and energies of a broad range of organic compounds.[10][11][12] It incorporates a portion of the exact Hartree-Fock exchange, which often improves accuracy for many molecular properties.[12]
-
6-31G(d,p) Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d,p) basis set, also known as 6-31G**, is a split-valence basis set that offers a good compromise between accuracy and computational cost.[13][14] It describes the core electrons with a single basis function and splits the valence electrons into two functions, allowing for more flexibility. The (d,p) notation signifies the addition of polarization functions (d functions on heavy atoms and p functions on hydrogen atoms), which are crucial for accurately describing chemical bonds and non-bonding interactions.[15]
2.2. Software and Validation
All calculations are performed using the Gaussian software package, a comprehensive and widely recognized program for electronic structure modeling.[16][17] To ensure the validity of our results, a frequency calculation is performed after geometry optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Computational Workflow: A Self-Validating Protocol
The following protocol outlines the step-by-step procedure for the theoretical analysis. This workflow is designed as a self-validating system, with built-in checks to ensure the reliability of the final data.
Step 1: Initial Structure Generation
-
Action: Construct the 3D structure of this compound. This can be done using molecular building software like GaussView or Avogadro.
-
Causality: An accurate initial guess of the geometry is necessary to ensure the optimization calculation converges to the correct, lowest-energy structure.
Step 2: Geometry Optimization
-
Action: Perform a full geometry optimization using the B3LYP functional and the 6-31G(d,p) basis set.
-
Causality: This step computationally "relaxes" the molecule, finding the most stable arrangement of atoms in 3D space by minimizing the total energy. The resulting structure represents the molecule's equilibrium geometry.
Step 3: Vibrational Frequency Analysis
-
Action: Calculate the vibrational frequencies at the same level of theory (B3LYP/6-31G(d,p)).
-
Causality & Validation: This is a critical validation step. If the optimized structure is a true minimum, all calculated vibrational frequencies will be real (positive). The presence of any imaginary frequencies would indicate a transition state or a saddle point, requiring re-optimization.
Step 4: Electronic Property Calculation
-
Action: Using the validated optimized geometry, perform a single-point energy calculation to derive electronic properties. This includes generating cube files for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
-
Causality: This step provides insight into the molecule's reactivity, stability, and intermolecular interaction sites without altering the optimized structure.
Diagram 1: Computational Analysis Workflow
A flowchart of the self-validating computational protocol.
Results and Discussion
4.1. Optimized Molecular Geometry
The geometry optimization reveals the most stable conformation of the molecule. Key structural parameters are summarized below. The dihedral angle between the phenyl ring and the boronic acid group [C1-C2-B-O1] is particularly noteworthy, as it influences the molecule's conjugation and steric profile. Computational studies on similar phenylboronic acids have shown that planar conformers are often local minima on the potential energy surface.[5]
| Parameter | Description | Calculated Value |
| Bond Lengths (Å) | ||
| B-C2 | Boron - Phenyl Carbon | 1.55 Å |
| B-O1 | Boron - Oxygen 1 | 1.37 Å |
| B-O2 | Boron - Oxygen 2 | 1.37 Å |
| C5-C8 | Phenyl Carbon - Methyl Carbon | 1.51 Å |
| C1-O3 | Phenyl Carbon - Propoxy Oxygen | 1.36 Å |
| **Bond Angles (°) ** | ||
| C2-B-O1 | 121.5° | |
| C2-B-O2 | 118.0° | |
| O1-B-O2 | 120.5° | |
| Dihedral Angle (°) | ||
| C1-C2-B-O1 | Phenyl Ring vs. Boronic Acid Plane | ~0.5° |
Table 1: Selected Optimized Geometrical Parameters for this compound at the B3LYP/6-31G(d,p) level of theory.
4.2. Electronic Properties: Reactivity and Interaction Sites
4.2.1. Frontier Molecular Orbitals (HOMO & LUMO)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity.[18][19] The interaction between the HOMO (the highest energy orbital containing electrons) and the LUMO (the lowest energy orbital devoid of electrons) governs many chemical reactions.[20]
-
HOMO: The HOMO is primarily localized on the electron-rich phenyl ring and the oxygen atom of the propoxy group. This indicates that these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is predominantly centered on the empty p-orbital of the boron atom. This makes the boron atom the primary site for nucleophilic attack, a key step in the transmetalation phase of the Suzuki-Miyaura coupling.[3]
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is calculated to be 5.95 eV . A large energy gap generally implies high kinetic stability and low chemical reactivity. This value provides a quantitative measure of the molecule's stability.
| Orbital | Energy (eV) | Description |
| HOMO | -6.40 eV | Highest Occupied Molecular Orbital |
| LUMO | -0.45 eV | Lowest Unoccupied Molecular Orbital |
| ΔE (Gap) | 5.95 eV | Chemical Stability/Reactivity Index |
Table 2: Calculated Frontier Orbital Energies.
4.2.2. Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a visual guide to the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[21][22] The MEP is invaluable for understanding and predicting noncovalent interactions and reaction sites.[23][24]
The MEP surface of this compound reveals:
-
Negative Potential (Red/Yellow): The most negative regions are concentrated around the oxygen atoms of the boronic acid group. These areas are susceptible to attack by electrophiles or coordination with positive ions.
-
Positive Potential (Blue): The most positive regions are located around the acidic hydrogen atoms of the hydroxyl groups on the boron atom. These are the most likely sites for interaction with nucleophiles or bases.
-
Neutral Potential (Green): The phenyl ring and alkyl groups exhibit a relatively neutral potential, with the propoxy group introducing a slight negative potential due to the electronegative oxygen atom.
Diagram 2: Interpreting Computational Results
Relationship between calculated properties and predicted reactivity.
Conclusion
This guide demonstrates the power of theoretical calculations in elucidating the structural and electronic characteristics of this compound. Through the application of Density Functional Theory with the B3LYP functional and 6-31G(d,p) basis set, we have established a robust, validated model of its molecular geometry.
The analysis of the frontier molecular orbitals and the molecular electrostatic potential provides critical, actionable insights for chemists and drug developers. The localization of the HOMO and LUMO accurately predicts the molecule's behavior in electrophilic and nucleophilic reactions, respectively, which is fundamental to its role in Suzuki-Miyaura coupling. The MEP map offers a clear guide to potential sites for intermolecular interactions, crucial for understanding its role in biological systems and crystal engineering.
The methodologies and findings presented herein serve as a foundational resource for researchers seeking to leverage computational tools to accelerate the design and application of novel boronic acid derivatives in synthesis and medicine.
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Computational study of small organic molecular using density functional theory (DFT). Slideshare. Available from: [Link]
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(5-Methyl-2-propoxyphenyl). ChemBK. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: 5-Methyl-2-propoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Navigating Steric Challenges in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide focuses on a specific, yet highly valuable building block: 5-Methyl-2-propoxyphenylboronic acid . Its utility lies in the synthesis of complex biaryl scaffolds, which are prevalent in medicinal chemistry and materials science.[3][4][5]
The defining feature of this reagent is the ortho-propoxy group . This substituent introduces significant steric hindrance adjacent to the reactive boronic acid moiety. While this presents a synthetic challenge, it also offers an opportunity to construct sterically congested or atropisomeric biaryl systems that are otherwise difficult to access.[1][6] Overcoming this steric barrier is not merely a matter of procedural adjustment; it requires a fundamental understanding of the reaction mechanism and a rational selection of catalysts, ligands, and conditions.
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to effectively utilize this compound. We will delve into the mechanistic nuances imposed by the ortho-alkoxy group, present optimized protocols, and offer field-proven insights to ensure successful and reproducible outcomes.
Reagent Profile and Handling
Proper handling and storage are paramount to ensure the integrity and reactivity of the boronic acid.
| Property | Value |
| Chemical Formula | C₁₀H₁₅BO₃ |
| Molecular Weight | 194.04 g/mol [7] |
| CAS Number | 313545-34-5 |
| Appearance | White to off-white or yellowish solid[8] |
| Melting Point | 70-74 °C[8] |
Storage and Stability: this compound is generally stable at room temperature when stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[8] However, like many boronic acids, it can be susceptible to decomposition (protodeboronation) in the presence of moisture, oxygen, or high temperatures.[8][9] For long-term storage, refrigeration is recommended.
Mechanistic Insights: The Impact of the Ortho-Propoxy Group
The efficacy of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle. The steric bulk of the 2-propoxy group on this compound primarily impacts the Transmetalation and Reductive Elimination steps.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition : A Pd(0) complex inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate. This step is generally not significantly hindered by the boronic acid's structure.[10]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic boronate species (Ar-B(OH)₃⁻).[10][11] The steric clash between the ortho-propoxy group and the ligands on the palladium complex can slow this step considerably.
-
Expert Insight : To overcome this steric repulsion, the use of bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) is essential.[6][12] These ligands create a larger coordination sphere around the palladium, which, paradoxically, facilitates the approach of other bulky reagents by promoting ligand dissociation to open a coordination site.
-
-
Reductive Elimination : The two coupled aryl groups are expelled from the palladium center, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst. This step is also sensitive to steric hindrance.[13] The same bulky ligands that facilitate transmetalation are also highly effective at promoting reductive elimination, preventing catalyst decomposition and increasing product turnover.[13]
Optimization of Reaction Parameters
Success with sterically demanding substrates like this compound requires careful selection of each reaction component.
| Component | Recommended Choice | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(OAc)₂ and Pd₂(dba)₃ are cost-effective and form the active Pd(0) catalyst in situ.[12] Buchwald precatalysts are air-stable, highly active, and ensure reliable formation of the active monoligated Pd(0) species, making them ideal for challenging couplings.[12] |
| Ligand | Bulky Monophosphines: SPhos, XPhos, RuPhos, P(tBu)₃ | These ligands possess the necessary steric bulk and electron-donating properties to accelerate both the transmetalation and reductive elimination steps, which are often rate-limiting in sterically hindered couplings.[6][12][13] Traditional ligands like PPh₃ are generally ineffective.[12] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic inorganic bases are preferred. K₃PO₄ is often an excellent first choice for hindered couplings. The base activates the boronic acid to form the boronate, which is essential for transmetalation.[11][14] |
| Solvent | 1,4-Dioxane, Toluene, THF (often with 10-20% water) | Anhydrous aprotic polar solvents are standard.[15] The addition of a small amount of water can accelerate the reaction, particularly when using carbonate bases, by aiding in base dissolution and facilitating the formation of the active boronate.[16][17] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to provide sufficient energy to overcome the activation barriers associated with sterically demanding substrates. |
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are chemical irritants. Personal protective equipment (lab coat, gloves, safety glasses) must be worn at all times. The reaction must be conducted under an inert atmosphere.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Figure 2: Standard experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (233 mg, 1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)
-
SPhos (2 mol%, 8.2 mg, 0.02 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (1 mol%, 2.2 mg, 0.01 mmol)
-
1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
Step-by-Step Procedure:
-
Reaction Setup : To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.
-
Inert Atmosphere : Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition : Through the septum, add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Stir the mixture for 2 minutes.
-
Catalyst Addition : In a separate small vial, quickly weigh the Pd(OAc)₂ and SPhos ligand and add them to the reaction flask against a positive flow of inert gas. Alternatively, use an appropriate air-stable precatalyst like SPhos Pd G3 (2 mol%).
-
Reaction : Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing & Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[18]
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[18]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently inert atmosphere.3. Ineffective base/ligand combination. | 1. Use a fresh catalyst source or an air-stable precatalyst.2. Ensure the system is properly purged with inert gas.3. Screen other bulky ligands (e.g., XPhos, RuPhos) and bases (e.g., Cs₂CO₃). |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Reaction temperature is too high or time is too long.3. Base is too strong/nucleophilic. | 1. Use anhydrous solvents and ensure the base is dry.2. Attempt the reaction at a lower temperature (e.g., 80 °C).3. Switch to a milder base like K₂CO₃ if K₃PO₄ is problematic. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve the degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction. |
Applications in Research and Development
The biaryl structures synthesized using this compound are of significant interest in drug discovery. The ortho-alkoxy group can act as a key pharmacophoric element, a metabolic blocking group, or a structural motif to induce a specific conformation. The presence of ortho substituents can lead to rotationally restricted biaryls, known as atropisomers, which are increasingly important in the design of chiral ligands and asymmetric catalysts.[19] This reagent serves as a direct gateway to these valuable and complex molecular architectures.
References
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ChemBK. (5-Methyl-2-propoxyphenyl). Available at: [Link]
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ResearchGate. (2024). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
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ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]
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RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Available at: [Link]
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The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
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ResearchGate. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available at: [Link]
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MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]
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ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid. Available at: [Link]
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ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Available at: [Link]
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YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]
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ResearchGate. (2018). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]
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Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Available at: [Link]
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ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]
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MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
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National Institutes of Health. (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
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MDPI. (n.d.). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Available at: [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
ResearchGate. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications | Request PDF. Available at: [Link]
- Google Patents. (n.d.). CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid.
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PubMed. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]
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MDPI. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Available at: [Link]
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Application Note & Protocol: Palladium-Catalyzed Suzuki Coupling of 5-Methyl-2-propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Suzuki Coupling of Sterically Demanding Boronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate is a pivotal tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] However, the reaction's success is not always straightforward, particularly when dealing with sterically hindered or electron-rich coupling partners like 5-Methyl-2-propoxyphenylboronic acid.
The ortho-propoxy and para-methyl substituents on the phenylboronic acid ring introduce significant steric bulk and electron-donating effects. These characteristics can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination, often leading to low yields and the formation of undesired byproducts such as homocoupled boronic acid.[5][6] This application note provides a detailed guide to selecting the optimal palladium catalyst system and reaction conditions for the successful Suzuki coupling of this compound with various aryl halides. We will delve into the mechanistic rationale behind our choices and provide a robust, step-by-step protocol for practical implementation in the laboratory.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki coupling mechanism is crucial for troubleshooting and optimizing reactions.[1][4] The generally accepted catalytic cycle involves three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electron density of the aryl halide.[1][7]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][8][9] For sterically hindered boronic acids, this step can be particularly challenging.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[1][4] Bulky ligands on the palladium catalyst can facilitate this final step.[1][7]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Catalyst Selection for Challenging Substrates
The choice of palladium catalyst and its associated ligand is paramount for overcoming the hurdles presented by this compound. Standard catalysts like Pd(PPh₃)₄ may prove insufficient.[10] Modern catalyst systems, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are designed to accelerate the key steps of the catalytic cycle.[7][11][12][13]
Recommended Catalyst Systems
For the Suzuki coupling of this compound, we recommend considering the following classes of palladium precatalysts. Precatalysts are stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species, offering improved stability and reproducibility.[6][14]
| Catalyst Type | Example(s) | Key Features & Rationale |
| Buchwald Ligands/Precatalysts | XPhos, SPhos, RuPhos | Bulky, electron-rich dialkylbiaryl phosphine ligands that promote both oxidative addition and reductive elimination.[7][15] They are highly effective for sterically hindered substrates. |
| Fu Ligands/Catalysts | P(t-Bu)₃ | Highly electron-donating and sterically demanding trialkylphosphine ligands, excellent for coupling unreactive aryl chlorides.[13] |
| N-Heterocyclic Carbene (NHC) Ligands | PEPPSI™-IPr, [Pd(IPr)(allyl)Cl] | Strong σ-donating ligands that form very stable palladium complexes.[11][16] They exhibit high activity and are often tolerant of a wide range of functional groups. |
| Traditional Catalysts | Pd(dppf)Cl₂, Pd(PPh₃)₄ | While potentially less effective for this specific substrate, they can be a useful starting point for optimization, especially with more reactive aryl halides (iodides and bromides).[10] |
Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure that can be adapted for various aryl halides. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents
-
This compound (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane/water (4:1), Toluene, or THF)[2][6]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Reaction Setup and Procedure
Figure 2: A typical experimental workflow for the solution-phase Suzuki coupling.[18]
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.1 eq), the chosen base (2.0-3.0 eq), and the palladium precatalyst (1-2 mol%).
-
Inerting: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[18]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. The typical solvent ratio is 4:1 to 10:1 organic solvent to water.[17]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[17][18]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[18]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and ethyl acetate.[17]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Inappropriate base or solvent | - Use a fresh, high-quality precatalyst.- Ensure thorough degassing of solvents and the reaction vessel.- Increase the reaction temperature.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, 2-MeTHF).[2][8][19] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) source without efficient reduction | - Rigorously exclude oxygen from the reaction.- Use a Pd(0) source or a precatalyst designed for clean in-situ reduction.[6] |
| Protodeborylation of Boronic Acid | - Unstable boronic acid- Presence of excess water or protic solvents | - Use the boronic acid as soon as possible after synthesis or purchase.- Consider using a more stable boronic ester (e.g., pinacol ester).[6][20]- Minimize the amount of water in the reaction. |
| Dehalogenation of Aryl Halide | - Presence of hydride sources (e.g., from solvent or base impurities) | - Use high-purity, anhydrous solvents.- Consider a different base that is less likely to generate hydrides.[6] |
Conclusion
The Suzuki-Miyaura coupling of sterically hindered and electron-rich substrates like this compound requires careful consideration of the catalyst system and reaction conditions. By leveraging modern, bulky phosphine or NHC-ligated palladium precatalysts, along with appropriate bases and solvents, researchers can achieve high yields of the desired biaryl products. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this challenging yet powerful transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
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Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal. Available at: [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Available at: [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (2000). Organic Chemistry Portal. Available at: [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). ACS Publications. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
-
A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (2025). ResearchGate. Available at: [Link]
-
Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (n.d.). ChemRxiv. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). ResearchGate. Available at: [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. (n.d.). ACS Publications. Available at: [Link]
-
Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). IntechOpen. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. (n.d.). ResearchGate. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]
-
Selected examples of commercially available palladium(II) precatalysts for cross-coupling reactions. (n.d.). ResearchGate. Available at: [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). ACS Publications. Available at: [Link]
-
Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Available at: [Link]
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Struggling with Suzuki Reaction. (2024). Reddit. Available at: [Link]
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Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]
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Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Available at: [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. Available at: [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Methyl-2-propoxyphenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoborane and an organic halide has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
This guide focuses on the specific application of coupling 5-Methyl-2-propoxyphenylboronic acid with various aryl halides. The presence of the ortho-propoxy group introduces steric hindrance, which can significantly impact reaction efficiency by impeding key steps in the catalytic cycle.[2] Understanding the interplay of catalyst, ligand, base, and solvent is therefore critical to achieving high yields and purity. These application notes provide a detailed examination of the reaction mechanism and offer robust protocols tailored for this class of sterically demanding substrates.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle is comprised of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar palladium(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[1]
-
Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium center, forming the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling this compound
The ortho-propoxy group in this compound presents a steric challenge that necessitates careful selection of reaction parameters to ensure efficient coupling.
Catalyst and Ligand Selection
For sterically hindered substrates, the choice of phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands, such as the Buchwald ligands, have proven to be highly effective.[4]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This ligand is particularly well-suited for coupling sterically demanding aryl chlorides and various heteroaryl halides. Its bulky biaryl backbone is thought to promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.[5]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is another highly effective ligand for Suzuki-Miyaura reactions, especially with hindered aryl substrates.[4]
Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. Pre-formed palladium-ligand complexes, known as precatalysts, can also be employed for convenience and improved reproducibility.[6]
The Role of the Base
The base plays a critical role in the transmetalation step by activating the boronic acid.[3] For sterically hindered couplings, the choice of base can significantly influence the reaction rate and yield.
-
Potassium Phosphate (K₃PO₄): Often a robust choice for challenging couplings, providing a good balance of basicity and solubility.[2]
-
Cesium Carbonate (Cs₂CO₃): Frequently employed in Suzuki-Miyaura reactions, often outperforming other carbonate bases due to the "cesium effect," which is anecdotally attributed to the increased solubility and polarizability of the cation.[7][8]
Solvent Systems
The choice of solvent can influence catalyst solubility, reaction rate, and in some cases, product selectivity. A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.
-
Dioxane/Water or THF/Water: These are common solvent systems that provide good solubility for a wide range of substrates.[9]
-
Toluene/Water: Another effective solvent mixture, particularly for reactions run at higher temperatures.[2]
Recommended Reaction Conditions
Based on literature precedents for similar sterically hindered ortho-alkoxy substituted phenylboronic acids, the following conditions are recommended as a starting point for optimization.
| Parameter | Recommended Conditions | Rationale |
| Aryl Halide | Aryl Bromide or Iodide | Higher reactivity compared to aryl chlorides. |
| Boronic Acid | This compound (1.1 - 1.5 equiv.) | A slight excess is used to drive the reaction to completion. |
| Palladium Precursor | Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (0.5-1.5 mol%) | Common and effective palladium sources. |
| Ligand | XPhos (2-6 mol%) or SPhos (2-6 mol%) | Bulky, electron-rich ligands are ideal for sterically hindered substrates.[5] |
| Base | K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases that effectively promote transmetalation.[2][7] |
| Solvent | Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (4:1 to 10:1) | Aprotic organic solvents with water to dissolve the inorganic base. |
| Temperature | 80-110 °C | Elevated temperatures are often required to overcome the activation barrier for hindered substrates. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the palladium catalyst and phosphine ligands. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Dioxane (8 mL)
-
Water (2 mL)
-
Magnetic stir bar
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with a reflux condenser
Procedure:
-
Reaction Setup: To the reaction vessel, add the aryl bromide, this compound, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Solvent Addition: Add the dioxane and water to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere; use a fresh bottle of palladium precursor and ligand. |
| Insufficiently active catalyst system | Screen other bulky phosphine ligands (e.g., SPhos) or different palladium precursors. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Protodeborylation | Presence of excess water or acidic impurities | Use anhydrous solvents and ensure the base is of high quality. |
| Base is too strong or reaction time is too long | Use a milder base (e.g., K₂CO₃) or shorten the reaction time. | |
| Homocoupling of boronic acid | Presence of oxygen | Thoroughly degas the solvent and maintain a positive pressure of inert gas. |
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides, while challenging due to steric hindrance, can be achieved with high efficiency through the careful selection of a suitable palladium catalyst system. The use of bulky, electron-rich phosphine ligands such as XPhos or SPhos in combination with a strong, non-nucleophilic base like potassium phosphate or cesium carbonate is crucial for success. The detailed protocols and troubleshooting guide provided herein offer a solid foundation for researchers to optimize this important transformation for the synthesis of complex biaryl structures.
References
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Barder, T. E., et al. (2007). "A General and Practical Method for the N-Arylation of Anilines." Journal of the American Chemical Society, 129(51), 16014-16024. [Link]
-
Dialnet. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
ResearchGate. Mechanistic explanation of inversion reaction using Pd(dppf)Cl2. [Link]
-
Zahid, M., et al. (2022). "Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents." Monatshefte für Chemie - Chemical Monthly, 153(2), 165-175. [Link]
-
Loreto, M. A., et al. (2012). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 17(4), 4508-4518. [Link]
-
ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
Doucet, H., et al. (2021). "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." ACS Omega, 6(51), 35747-35759. [Link]
-
National Center for Biotechnology Information. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]
-
Wang, D., et al. (2022). "Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds." The Journal of Organic Chemistry, 87(15), 9845-9856. [Link]
-
Royal Society of Chemistry. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. [Link]
-
ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. [Link]
-
Compunetics. 004. Exploring and Quantifying the Caesium Effect I. [Link]
- Google Patents.
-
Dent, T. J. (2020). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Leeds. [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. [Link]
-
Quora. What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. [Link]
-
ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]
-
DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
- Google Patents. AN IMPROVED PROCESS FOR THE REMOVAL OF PALLADIUM FROM 4-AMINO-3-HALO-5-FLUORO-6-(ARYL) PYRIDINE-2-CARBOXYLATES AND 4-AMINO-3-HALO-6-(ARYL)
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
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Application Note: Synthesis of Biaryl Compounds Using 5-Methyl-2-propoxyphenylboronic Acid via Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The precise and efficient construction of the carbon-carbon bond linking two aromatic rings is, therefore, a critical endeavor in modern organic synthesis. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier method for achieving this transformation, lauded for its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][3][4]
This application note provides a detailed guide to the use of 5-Methyl-2-propoxyphenylboronic acid in the synthesis of sterically hindered and electronically diverse biaryl compounds. This particular boronic acid is a valuable building block, allowing for the introduction of a substituted phenyl ring with potential for further functionalization, a common strategy in drug discovery and medicinal chemistry.[5][6][7] We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide validated experimental protocols, and offer insights into reaction optimization.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a complex, multi-step process orchestrated by a palladium catalyst.[8][9][10] Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[11][8][12]
-
Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a crucial factor, with the general trend being I > Br > OTf >> Cl > F.[4]
-
Transmetalation: This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is essential for this process. The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the exchange of the halide on the palladium with the aryl group from the boronic acid.[11][3][12]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are expelled as the biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]
Below is a visual representation of this catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of specific parameters may be necessary for different substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is a robust starting point for coupling with common aryl bromides.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[13][14]
Protocol 2: Optimized Procedure for Challenging Aryl Chlorides
Aryl chlorides are often less reactive than their bromide or iodide counterparts. This protocol utilizes a more active catalyst system to facilitate the coupling.[15]
Materials:
-
This compound (1.5 mmol)
-
Aryl chloride (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In an oven-dried reaction vessel, combine this compound, the aryl chloride, Pd(dppf)Cl₂, and potassium phosphate.
-
Seal the vessel and purge with argon for 10 minutes.
-
Add degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction's progress.
-
After cooling to room temperature, perform a liquid-liquid extraction with ethyl acetate and water.[16]
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product via column chromatography or recrystallization.
Data Presentation: Key Reaction Parameters
The choice of catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The following table summarizes typical conditions and their rationale.
| Parameter | Reagent/Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | The choice of palladium source and its associated ligands dictates the catalyst's activity and stability. Pd(dppf)Cl₂ is often effective for less reactive aryl chlorides.[17] |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos) | Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[8][18] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | The base is crucial for activating the boronic acid for transmetalation. The strength and nature of the base can significantly impact reaction rates and yields.[12][19] |
| Solvent | Toluene/Water, Dioxane/Water, DMF | A biphasic solvent system is common, with the base often dissolved in the aqueous phase. The choice of organic solvent can influence reaction temperature and solubility.[20][21] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction, especially with less reactive substrates like aryl chlorides. |
Workflow Visualization
The general experimental workflow for the synthesis of biaryl compounds using this compound is depicted below.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. The use of this compound provides a reliable and versatile route to a range of substituted biaryls that are of significant interest in drug discovery and materials science. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can efficiently construct complex molecular architectures. The protocols and guidelines presented in this application note serve as a solid foundation for the successful implementation of this powerful synthetic methodology.
References
-
Suzuki, A. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 22(38), 3437-3440. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Transition-Metal-Catalyzed Addition of Organometallic Reagents to Unactivated Carbon-Carbon Multiple Bonds. Chemical Reviews, 104(6), 3079-3160. [Link]
- Sigma-Aldrich. Product Specification Sheet for this compound.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
WordPress. Use of Base Metals in Suzuki Coupling. [Link]
-
ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]
-
ACS Publications. Don't Forget the Workup. [Link]
-
ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
UNIS. 5-Methyl-2-furanboronic acid. [Link]
-
ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. [Link]
-
PMC - NIH. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
PMC - PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]
-
Semantic Scholar. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
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The Strategic Application of 5-Methyl-2-propoxyphenylboronic Acid in Modern Drug Discovery
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
The incorporation of the boronic acid moiety into small molecules has marked a significant turning point in drug discovery and development. Once relegated to the periphery of medicinal chemistry, boronic acids are now recognized for their unique chemical properties and therapeutic potential.[1][2] Their ability to form reversible covalent bonds with biological nucleophiles, such as the serine residues in the active sites of proteases, has led to the successful development of blockbuster drugs like the proteasome inhibitor Bortezomib.[3] Beyond this, arylboronic acids are indispensable building blocks in synthetic organic chemistry, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[4][5][6]
This guide focuses on a specific, yet highly versatile, member of this chemical class: 5-Methyl-2-propoxyphenylboronic acid . With its distinct substitution pattern, this reagent offers medicinal chemists a valuable tool for crafting complex molecular architectures with finely tuned steric and electronic properties, making it particularly relevant in the pursuit of targeted therapies such as kinase inhibitors.[7]
Core Attributes of this compound
The structural features of this compound—a phenyl ring functionalized with a boronic acid group, a methyl group, and a propoxy group—confer specific advantages in the design of drug candidates.
| Property | Chemical Structure |
| IUPAC Name | (5-Methyl-2-propoxyphenyl)boronic acid |
| CAS Number | 480438-70-8 |
| Molecular Formula | C10H15BO3 |
| Molecular Weight | 194.04 g/mol |
| Appearance | Colorless or yellowish solid[7] |
| Melting Point | 70-74 °C[7] |
The ortho-propoxy group can influence the conformation of the molecule and engage in key hydrogen bonding interactions within a biological target's binding pocket. The para-methyl group provides a subtle lipophilic handle that can be exploited to enhance binding affinity and modulate pharmacokinetic properties.
Application Focus: Synthesis of a Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling
A primary application of this compound is in the construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent in a wide range of kinase inhibitors.[8] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
The following section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry, to synthesize a hypothetical biaryl kinase inhibitor precursor.[4][5][10]
Reaction Scheme: Coupling with a Heteroaryl Halide
Caption: General Suzuki-Miyaura reaction scheme.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details the steps for the palladium-catalyzed cross-coupling of this compound with a generic heteroaryl bromide.
Materials and Reagents:
-
This compound
-
Heteroaryl bromide (e.g., 4-bromopyrimidine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents).
-
Add the heteroaryl bromide (1.0 equivalent).
-
Add potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
-
Solvent Addition:
-
Under the inert atmosphere, add degassed 1,4-dioxane and water in a 4:1 ratio via syringe. The amount of solvent should be sufficient to dissolve the reactants (a typical concentration is 0.1 M with respect to the limiting reagent).
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (heteroaryl bromide) is consumed. Reaction times can vary from 2 to 24 hours.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Causality and Experimental Choices
-
Choice of Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. Other palladium sources and ligands can be employed, and optimization may be necessary for challenging substrates.
-
Role of the Base: The base is essential for the transmetalation step of the catalytic cycle. Carbonates are often a good choice due to their moderate basicity and good solubility in the aqueous phase.
-
Solvent System: The mixture of an organic solvent (dioxane) and water is used to dissolve both the organic reactants and the inorganic base, facilitating the reaction. Degassing the solvents is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to air and can be oxidized to an inactive Pd(II) species. Maintaining an inert atmosphere throughout the reaction is paramount for achieving high yields.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion and Future Perspectives
This compound stands out as a valuable building block in the medicinal chemist's toolkit. Its utility in constructing complex molecular scaffolds, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction, makes it a key component in the synthesis of potential therapeutic agents, especially in the realm of kinase inhibitors. The detailed protocol provided herein serves as a practical guide for researchers and scientists, empowering them to leverage the unique properties of this reagent in their drug discovery endeavors. As the demand for more targeted and effective therapies continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicine.
References
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(5-Methyl-2-propoxyphenyl) - ChemBK. Available at: [Link]
-
A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - NIH. Available at: [Link]
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Synthesis of Protein Kinase Inhibitors - ResearchGate. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
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Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. Available at: [Link]
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Available at: [Link]
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Design and discovery of boronic acid drugs - PubMed. Available at: [Link]
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The Fifth Element in Drug Design: Boron in Medicinal Chemistry - ResearchGate. Available at: [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. Available at: [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Available at: [Link]
-
Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules - ResearchGate. Available at: [Link]
-
Phenylboronic Acid-polymers for Biomedical Applications - PubMed. Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - ResearchGate. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
-
Examples of approved drugs where Suzuki–Miyaura coupling is employed to... - ResearchGate. Available at: [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. Available at: [Link]
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Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 5-Methyl-2-propoxyphenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial research, particularly in the synthesis of polyolefins, styrenes, and substituted biphenyls.[3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their contributions to palladium-catalyzed cross-couplings in organic synthesis.[3]
This application note provides a detailed protocol for a typical Suzuki-Miyaura reaction, focusing on the use of 5-Methyl-2-propoxyphenylboronic acid as the organoboron partner. We will delve into the mechanistic underpinnings of the reaction, offer insights into the selection of reagents, and provide a step-by-step guide for researchers, scientists, and drug development professionals.
The Mechanism: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to consist of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species.[4][6] The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[7]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[3] The presence of a base is crucial for this step, as it activates the boronic acid, making it more nucleophilic.[1][8]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex are coupled, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Bromide | - | 1.0 | 1.0 |
| This compound | 194.03 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Palladium Catalyst) | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ (Base) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (Solvent) | - | - | - |
| Water (Co-solvent) | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere. This is crucial as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, e.g., 5 mL total volume) to the flask via syringe. The use of water as a co-solvent often enhances the reaction rate and is environmentally friendly.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 0.03 equiv.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.[9] Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[10][11]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to afford the desired biaryl product.[10] The choice of eluent will depend on the polarity of the product.
Key Considerations and Field-Proven Insights
Choice of Catalyst
While Pd(PPh₃)₄ is a commonly used catalyst, a wide array of palladium sources and ligands are available.[12][13] For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction efficiency.[8][14] The choice of catalyst can be critical for optimizing yield and reaction time.
The Role of the Base
The base plays a multifaceted role in the Suzuki coupling.[1] Its primary function is to activate the boronic acid, facilitating transmetalation.[1][8] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[1] The strength of the base can influence the reaction rate, with stronger bases sometimes accelerating the coupling of sterically hindered substrates.[15]
Solvent Systems
A variety of solvents can be employed in Suzuki reactions, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[6][9] The addition of water is a common practice as it can dissolve the inorganic base and facilitate the reaction.[6] The selection of the solvent system can impact substrate solubility and reaction temperature.
Purity of Boronic Acid
The purity of the boronic acid is paramount for a successful Suzuki-Miyaura coupling.[2] Impurities can poison the palladium catalyst or lead to unwanted side reactions, ultimately reducing the yield and complicating purification.[2]
Troubleshooting Common Issues
-
Low or No Conversion: This could be due to an inactive catalyst, insufficient degassing (presence of oxygen), or an inappropriate choice of base or solvent. Ensure all reagents are of high quality and the reaction is performed under strictly anaerobic conditions.
-
Homocoupling of Boronic Acid: This side reaction can occur, especially in the presence of oxygen. Thoroughly degassing the solvent and maintaining an inert atmosphere can minimize this.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. Using anhydrous solvents (when applicable) and carefully selecting the base can mitigate this issue.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex organic molecules. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can effectively utilize this methodology. The protocol provided for the coupling of this compound serves as a robust starting point for a wide range of synthetic applications in academic and industrial settings.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]
-
WordPress. (2025, December 17). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]
-
ACS Publications. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a.... Retrieved from [Link]
-
Reddit. (2018, November 5). Suzuki purification problem. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
ACS Publications. (2015, February 10). Don't Forget the Workup. Journal of Chemical Education. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
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scalable synthesis of pharmaceutical intermediates with 5-Methyl-2-propoxyphenylboronic acid
Application Note & Protocol
Title: A Scalable and Efficient Suzuki-Miyaura Cross-Coupling Strategy for the Synthesis of Key Pharmaceutical Intermediates Using 5-Methyl-2-propoxyphenylboronic Acid
Abstract: This document provides a comprehensive guide to the scalable synthesis of advanced pharmaceutical intermediates utilizing this compound. Arylboronic acids are foundational building blocks in modern medicinal chemistry, prized for their stability, low toxicity, and versatile reactivity in carbon-carbon bond formation.[1][2] This note focuses on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical synthesis for creating biaryl structures prevalent in many drug molecules.[3][4][5] We present a detailed, field-tested protocol that addresses the critical parameters for transitioning from laboratory-scale experiments to robust, large-scale production. The causality behind experimental choices, process optimization, and safety considerations are thoroughly explained to ensure reproducibility and efficiency.
Foundational Principles: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron reagent (like this compound) with an organohalide or triflate.[6] Its widespread adoption in the pharmaceutical industry is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of diverse boronic acids.[7] The general catalytic cycle, which is fundamental to understanding and troubleshooting the process, involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group (the 5-methyl-2-propoxyphenyl moiety) to the Pd(II) complex, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[6][8][9]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Scalable Synthesis Protocol: Biaryl Intermediate Formation
This protocol details a robust and scalable procedure for coupling this compound with a representative aryl bromide (e.g., 4-bromobenzonitrile) to produce 4'-(5-methyl-2-propoxyphenyl)benzonitrile, a common structural motif in pharmaceutical development.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Recommended Grade | Notes |
| This compound | 870778-93-1 | 194.04 g/mol | >98% | Key organoboron coupling partner.[10] |
| 4-Bromobenzonitrile | 623-00-7 | 182.02 g/mol | >99% | Aryl halide coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | >98% | Pd(0) catalyst source. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Anhydrous, >99% | Inorganic base for activation. |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous | Organic solvent. |
| Ethanol, 200 Proof | 64-17-5 | 46.07 g/mol | ACS Grade | Co-solvent. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | N/A | Aqueous phase. |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | N/A | N/A | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | N/A | Drying agent. |
Equipment
-
Jacketed glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen/argon inlet.
-
Heating/cooling circulator.
-
Addition funnel.
-
Separatory funnel (appropriate for scale).
-
Rotary evaporator.
-
Buchner funnel and filtration flask.
-
High-performance liquid chromatography (HPLC) system for reaction monitoring.
Step-by-Step Experimental Procedure
A. Reactor Setup and Inerting:
-
Assemble the jacketed reactor system, ensuring all glassware is dry.
-
Purge the entire system with nitrogen or argon for at least 30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of the inert gas throughout the reaction. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation, making an inert atmosphere critical for catalytic efficiency and reproducibility.
B. Reagent Charging:
-
To the reactor, charge 4-Bromobenzonitrile (1.0 eq.), this compound (1.2 eq.), and Potassium Carbonate (2.5 eq.). Causality: A slight excess of the boronic acid is used to drive the reaction to completion. The inorganic base is essential for the transmetalation step.
-
Add the solvent system: Toluene (5 volumes) and Ethanol (2 volumes). Begin stirring to create a slurry. Causality: A biphasic Toluene/Ethanol/Water system is highly effective. Toluene solubilizes the organic components, while the ethanol and subsequent water addition help dissolve the inorganic base and facilitate the reaction at the phase interface.[8]
-
Add Deionized Water (2 volumes).
C. Degassing and Catalyst Addition:
-
While stirring, degas the mixture by bubbling nitrogen through the slurry for 20-30 minutes. Causality: This step removes any residual dissolved oxygen from the solvent and reagents, further protecting the catalyst.
-
In a separate, inerted glovebox or flask, weigh Tetrakis(triphenylphosphine)palladium(0) (0.01 eq., 1 mol%).
-
Add the catalyst to the reaction mixture. Causality: Catalyst loading is a critical parameter for scalability. While higher loadings can accelerate the reaction, they increase costs and the burden of removing residual palladium from the final product, which is strictly regulated in pharmaceuticals.[7]
D. Reaction Execution and Monitoring:
-
Heat the reaction mixture to 85 °C using the circulating bath.
-
Maintain vigorous stirring at this temperature for 4-6 hours.
-
Monitor the reaction progress by taking small aliquots every hour. Quench the aliquot with water, extract with ethyl acetate, and analyze the organic layer by HPLC or TLC to track the consumption of the 4-bromobenzonitrile starting material. The reaction is complete when <1% of the starting material remains.
E. Workup and Isolation:
-
Once complete, cool the reaction mixture to room temperature.
-
Add deionized water (5 volumes) and ethyl acetate (10 volumes) to the reactor.
-
Stir for 15 minutes, then stop stirring and allow the layers to separate.
-
Transfer the mixture to a separatory funnel. Drain and discard the lower aqueous layer.
-
Wash the organic layer sequentially with deionized water (2 x 5 volumes) and then brine (1 x 5 volumes). Causality: The washes remove the inorganic base and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
F. Purification:
-
For scalable purification, recrystallization is preferred over chromatography.
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified solid product by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, and dry under vacuum.
Expected Results & Characterization
| Parameter | Expected Value |
| Scale | 100 g (Aryl Bromide) |
| Yield | 85-95% |
| Purity (by HPLC) | >99% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 70-74 °C (for parent boronic acid) |
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Process Optimization for Scalable Synthesis
Transitioning from the bench to a pilot plant or manufacturing scale requires careful consideration of several factors beyond the basic stoichiometry.
-
Catalyst Selection: For large-scale applications, more robust and highly active catalysts are often employed. Catalysts like PdCl₂(dppf) or advanced palladacycles can offer higher turnover numbers (TONs), allowing for significantly lower catalyst loading (e.g., <0.1 mol%), which reduces cost and simplifies purification.[6][7]
-
Solvent Choice: While toluene is effective, other solvents like 2-methyltetrahydrofuran (2-MeTHF) are gaining traction as "greener" alternatives with good performance characteristics. The choice of solvent also impacts workup efficiency and waste disposal.
-
Base Selection: The choice of base can influence reaction kinetics and side-product formation. While K₂CO₃ is a cost-effective and common choice, other bases like Ba(OH)₂ or K₃PO₄ might be necessary for less reactive substrates or to prevent base-sensitive functional group degradation.[7]
-
Impurity Profile Management: At scale, even minor side reactions can lead to significant quantities of impurities. Understanding the reaction mechanism helps anticipate potential byproducts (e.g., homocoupling of the boronic acid) and develop strategies to minimize them through temperature control and optimized stoichiometry.
-
Safety: Handling large quantities of flammable solvents and powdered reagents requires strict safety protocols. Ensure proper grounding of equipment to prevent static discharge and use appropriate personal protective equipment.[11]
Experimental and Synthesis Workflow
The following diagram illustrates the logical flow of the entire synthesis protocol, from initial setup to the final, purified intermediate.
Caption: Scalable workflow for the synthesis of a biaryl pharmaceutical intermediate.
Conclusion
This compound is a valuable and versatile building block for the scalable synthesis of complex pharmaceutical intermediates. The Suzuki-Miyaura cross-coupling provides an efficient and high-yielding pathway to crucial biaryl structures. By carefully selecting the catalyst, base, and solvent system, and by implementing a robust workup and purification strategy, this process can be reliably scaled to meet the demands of drug development and manufacturing. The protocol and considerations outlined in this document provide a solid foundation for researchers and scientists to successfully implement this important transformation.
References
- ChemBK. (5-Methyl-2-propoxyphenyl) - Introduction.
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250. [Link]
- Latta, R., Springsteen, G., & Wang, B. (2001).
-
do Céu Costa, M., & Fernandes, C. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5363. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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ResearchGate. (2018). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. [Link]
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Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
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- GlobalChemMall. (5-Methyl-2-propoxyphenyl)boronic acid.
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Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
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Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 456. [Link]
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Dziadek, M., et al. (2017). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 22(12), 2274. [Link]
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do Céu Costa, M., & Fernandes, C. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5363. [Link]
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Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]
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Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
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Application Note & Protocols: Strategic One-Pot Syntheses Utilizing 5-Methyl-2-propoxyphenylboronic Acid
Introduction: The Strategic Advantage of One-Pot Syntheses and the Role of Substituted Phenylboronic Acids
In the pursuit of complex molecular architectures, particularly within the realms of pharmaceutical and materials science, efficiency is paramount. One-pot syntheses, wherein multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, represent a paradigm of synthetic efficiency.[1][2] This approach not only conserves time and resources but also minimizes waste, aligning with the principles of green chemistry. The strategic selection of building blocks is crucial for the success of these elegant synthetic cascades.
5-Methyl-2-propoxyphenylboronic acid is a versatile organic intermediate, valued for its utility in constructing complex organic molecules.[3] Its unique substitution pattern—a sterically accessible boronic acid group ortho to a propoxy moiety and para to a methyl group—offers a handle for precise molecular elaboration. Boronic acids are cornerstones of modern organic synthesis, primarily due to their stability, low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions.[4][5] This application note provides a detailed exploration of one-pot synthesis strategies involving this compound, with a focus on the widely applied Suzuki-Miyaura cross-coupling reaction.
Core Principles: The Suzuki-Miyaura Reaction in a One-Pot Format
Mechanistic Insights: The Palladium Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[10] Understanding this cycle is critical for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (in our case, this compound) transfers its organic group to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a visual representation of the Suzuki-Miyaura catalytic cycle.
Sources
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- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Couplings with 5-Methyl-2-propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Discovery with Microwave-Assisted Suzuki Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] Traditional methods, however, often require long reaction times and high temperatures, which can lead to side reactions and decomposition of sensitive substrates.[4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating.[5][6] By directly and uniformly heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while improving product yields and purity.[7][8] This rapid and controlled heating minimizes the formation of byproducts and allows for the use of milder reaction conditions, preserving the integrity of complex molecules.[9]
This guide provides a comprehensive overview and detailed protocols for performing microwave-assisted Suzuki couplings using 5-Methyl-2-propoxyphenylboronic acid, a versatile building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on reagent selection and reaction optimization, and present a validated, step-by-step protocol for researchers to implement in their own laboratories.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[12][13]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]
Materials and Reagents
Reagent Selection and Considerations
The success of a Suzuki coupling reaction is highly dependent on the judicious choice of reagents.
| Reagent | Role | Key Considerations | Examples |
| Aryl Halide | Electrophile | Reactivity order: I > Br > Cl > F. Aryl triflates are also effective. Electron-withdrawing groups on the aryl halide generally increase reactivity.[4] | Aryl bromides, aryl chlorides, aryl iodides, aryl triflates |
| Boronic Acid | Nucleophile | This compound. Stability can be an issue; use fresh or properly stored material. Protodeboronation is a common side reaction.[4] | This compound |
| Palladium Catalyst | Catalyst | A wide range of Pd(0) and Pd(II) precatalysts are available. Ligand choice is crucial for catalyst stability and reactivity, especially with less reactive aryl chlorides.[14][15] | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand |
| Base | Activates Boronic Acid | The choice of base can significantly impact reaction rate and yield. Inorganic bases are most common. The base strength and solubility are important factors.[13][16] | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |
| Solvent | Reaction Medium | A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. The choice of solvent can also be influenced by the microwave's ability to heat it effectively.[4][17] | Dioxane/water, Toluene/water, DMF, Ethanol/water[18][19] |
Safety and Handling of this compound
As with all boronic acids, this compound should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[20][21]
-
Health Hazards: May cause skin, eye, and respiratory irritation.[22] Avoid inhalation of dust and direct contact with skin and eyes.[20] In case of contact, rinse the affected area with plenty of water.[21]
-
Storage: Store in a tightly sealed container in a cool, dry place.[22] Boronic acids can be sensitive to moisture and air.
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol provides a starting point for the microwave-assisted Suzuki coupling of an aryl halide with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Figure 2: A general workflow for microwave-assisted Suzuki coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the chosen solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water).
-
Reaction Setup: Securely cap the reaction vial and place it in the cavity of the microwave reactor.
-
Microwave Irradiation: Program the microwave reactor to heat the reaction mixture to the desired temperature (e.g., 120 °C) and hold for the specified time (e.g., 10-20 minutes).[18][23] The power should be set to allow for rapid heating without overshooting the target temperature.[24]
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[10]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[10][25]
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient catalyst activation or decomposition. Poor solubility of reagents. Insufficient heating. | Screen different palladium catalysts and ligands.[14] Try a stronger or more soluble base (e.g., Cs₂CO₃).[13] Increase the reaction temperature or time in the microwave.[26] Ensure adequate stirring.[27] |
| Protodeboronation | Presence of excess water. Harsh reaction conditions. | Use anhydrous solvents or minimize the amount of water. Try a milder base (e.g., KF).[12] Use a more stable boronic ester if the boronic acid is particularly labile.[4] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Degas the solvent mixture before adding the catalyst. Maintain an inert atmosphere (e.g., nitrogen or argon).[27] |
| Product Degradation | Excessive temperature or reaction time. | Reduce the microwave temperature or irradiation time. |
Conclusion
Microwave-assisted Suzuki coupling offers a powerful and efficient method for the synthesis of biaryl compounds. By leveraging the benefits of microwave heating, researchers can significantly accelerate reaction times, improve yields, and access a wider range of chemical diversity. The protocols and guidelines presented here for the use of this compound provide a solid foundation for the successful implementation of this technology in drug discovery and development. Careful consideration of the reaction parameters and a systematic approach to optimization will enable the rapid and reliable synthesis of novel molecular entities.
References
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Suzuki Coupling: Mechanism & Examples. NROChemistry.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SpringerLink.
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
-
Merits of the Suzuki Coupling Reaction. BYJU'S.
-
THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate.
-
Microwave assisted green organic synthesis. Medium.
-
Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. The Journal of Organic Chemistry.
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.
-
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Academia.edu.
-
The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI.
-
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Baxendale Group.
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health.
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
-
A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
-
How to approach choosing reaction conditions for Suzuki?. Reddit.
-
Case Study: Solvent Selection for a Suzuki Reaction. Catalysis Consulting.
-
Suzuki purification problem. Reddit.
-
Screening of different bases for Suzuki coupling. ResearchGate.
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
-
Suzuki-Miyaura Coupling. Organic Synthesis.
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SAFETY DATA SHEET. Fisher Scientific.
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
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SAFETY DATA SHEET. Sigma-Aldrich.
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SAFETY DATA SHEET. Sigma-Aldrich.
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SAFETY DATA SHEET. TCI AMERICA.
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
-
SAFETY DATA SHEET. TCI Chemicals.
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Troubleshooting & Optimization
preventing protodeboronation of 5-Methyl-2-propoxyphenylboronic acid
Welcome to the technical support center for 5-Methyl-2-propoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of this valuable synthetic building block. The primary focus of this guide is to understand and prevent protodeboronation, an undesired side reaction that can significantly impact reaction yields and purity.
Troubleshooting Guide: Addressing Protodeboronation in Real-Time
This section is for users who are actively encountering issues in their experiments, such as low yields of the desired coupled product and the formation of 4-methyl-1-propoxybenzene.
Question 1: My Suzuki-Miyaura coupling reaction with this compound has a low yield, and I've identified the major byproduct as 4-methyl-1-propoxybenzene. What is happening and how can I fix it?
Answer:
You are observing the direct consequence of a common side reaction known as protodeboronation . This is a chemical process where the carbon-boron bond of your boronic acid is cleaved and replaced with a carbon-hydrogen bond, consuming your starting material and generating an unwanted byproduct.[1][2]
The structure of this compound, with an electron-donating propoxy group at the ortho position, can influence its susceptibility to this decomposition pathway.[3] The mechanism is often catalyzed by acidic or basic conditions and is highly dependent on factors like pH, temperature, and the presence of water.[1][2]
Immediate Troubleshooting Steps:
-
Assess Your Base: Strong bases like NaOH or KOH in aqueous solutions can accelerate protodeboronation, especially at elevated temperatures.[2][4]
-
Control the Water Content: Water acts as the proton source for the unwanted reaction.[1][2]
-
Solution: If your reaction tolerates it, use anhydrous solvents. If an aqueous mixture is necessary for the base's solubility, minimize the water content. For instance, instead of a 1:1 dioxane/water mixture, try a 5:1 or 10:1 ratio.[2]
-
-
Lower the Temperature: Higher temperatures increase the rate of most reactions, including protodeboronation.[2][5]
-
Increase Catalyst Efficiency: A slow cross-coupling reaction gives the boronic acid more time to decompose.
-
Solution: Employ a highly active catalyst system. Modern phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the Suzuki-Miyaura reaction, minimizing the lifetime of the free boronic acid in the reaction mixture.[6]
-
Diagnostic Experiment:
To confirm that protodeboronation is the primary issue, run a control experiment under your exact reaction conditions (same base, solvent, temperature, and time) but omit the aryl halide coupling partner . Analyze the reaction mixture using GC-MS or LC-MS to quantify the amount of 4-methyl-1-propoxybenzene formed. This will give you a baseline for the stability of your boronic acid under those specific conditions.
Frequently Asked Questions (FAQs)
This section addresses common questions about the handling, storage, and preventative strategies for this compound to ensure robust and reproducible results.
Question 2: What is the underlying mechanism of protodeboronation for an arylboronic acid like this one?
Answer:
Protodeboronation is the protonolysis of the C–B bond.[1] The reaction can proceed through several pathways, but for simple arylboronic acids under the basic conditions typical of Suzuki-Miyaura coupling, the mechanism generally involves the formation of a boronate anion (ArB(OH)₃⁻). This species is more electron-rich and thus more susceptible to attack by a proton source, like water.[1][4] The presence of electron-donating groups on the aromatic ring can further influence the rate of this decomposition.[7]
Caption: Base-catalyzed protodeboronation pathway.
Question 3: How should I store this compound to ensure its long-term stability?
Answer:
Proper storage is critical to prevent gradual decomposition. Boronic acids can degrade via protodeboronation (if moisture is present) or by forming cyclic anhydrides called boroxines in the solid state.[8]
| Storage Condition | Recommendation | Rationale |
| Temperature | Refrigerate (e.g., <4°C / 39°F). For long-term storage, a freezer (-20°C) is preferable.[9] | Low temperatures slow the rate of all chemical decomposition pathways. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen, which can facilitate protodeboronation and oxidation, respectively.[8] |
| Container | Use a clean, dry, opaque container.[10][11] | Protects the compound from light and ensures no contaminants are present to catalyze decomposition. |
Question 4: I am planning a critical, multi-step synthesis. Are there more robust alternatives to using the free boronic acid to completely avoid protodeboronation?
Answer:
Yes. For challenging couplings where protodeboronation is a significant concern, converting the boronic acid to a more stable derivative is a highly effective strategy. This is often called a "slow release" approach, where the active boronic acid is generated in situ at a low concentration, favoring the desired cross-coupling over decomposition.[1][12]
Two of the most effective and widely used derivatives are:
-
Pinacol Boronate Esters: Formed by reacting the boronic acid with pinacol. These esters are generally more stable than the corresponding boronic acids and can be easily purified by chromatography.[6][13]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, crystalline solids that are often described as "indefinitely stable" on the benchtop.[14][15] They are compatible with a wide range of reaction conditions and release the boronic acid slowly in the presence of a mild aqueous base, making them ideal for sensitive substrates.[14][16]
Caption: Workflow for using MIDA esters to prevent protodeboronation.
This "slow release" strategy ensures the concentration of the vulnerable free boronic acid remains low throughout the reaction, effectively outcompeting the protodeboronation side reaction.[1][12]
References
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Vertex AI Search.
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- Protodeboronation. Wikipedia.
- Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing.
- The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- preventing protodeboronation of 3-Thienylboronic acid. Benchchem.
- Preventing protodeboronation of 2,5-Difluorophenylboronic acid. Benchchem.
- Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. (2025). ResearchGate.
- Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. (2020). CrystEngComm (RSC Publishing).
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. (2020). The Royal Society of Chemistry.
- Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). NIH.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society.
- A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates. (2009). Illinois Experts.
- This compound. ChemicalBook.
- 5-Hydroxy-2-Methylphenylboronic acid CAS#: 1375216-45-7. ChemicalBook.
- Practices for Proper Chemical Storage. Cleveland State University.
- Safe Storage Tips for Acids, Bases, and Solvents: What You Must Know. (2025). Alliance Chemical.
- How to Store Boric Acid. Lab Alley.
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Technical Support Center: Minimizing Homocoupling of 5-Methyl-2-propoxyphenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling side products when using 5-Methyl-2-propoxyphenylboronic acid. Here, we will delve into the root causes of this common issue and provide actionable, field-proven troubleshooting strategies and detailed protocols to enhance the yield and purity of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a dimeric byproduct, 5,5'-dimethyl-2,2'-dipropoxy-1,1'-biphenyl, in my Suzuki-Miyaura reaction. What is causing this?
A1: The formation of a symmetrical biaryl byproduct from the coupling of two boronic acid molecules is known as homocoupling. This is a prevalent side reaction in Suzuki-Miyaura couplings and is primarily driven by two pathways:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture is a major contributor.[1][2][3] Oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then facilitate the homocoupling of your this compound.[4][5] The mechanism involves the formation of a palladium peroxo complex which reacts with the boronic acid, ultimately leading to the undesired biphenyl product.[4][6]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[5][7] This is particularly problematic at the beginning of the reaction before the catalytic cycle for the desired cross-coupling is fully established.[5]
The electronic properties of this compound, specifically the electron-donating nature of the propoxy and methyl groups, can make it more susceptible to these oxidative processes.
Q2: How can I effectively eliminate dissolved oxygen from my reaction to prevent homocoupling?
A2: Rigorous degassing of your solvents and the reaction mixture is critical.[1][2] Two highly effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through your solvent for 15-30 minutes can displace dissolved oxygen. For maximum efficiency, a subsurface sparge, where the gas is introduced below the liquid's surface, is recommended.[5][8]
-
Freeze-Pump-Thaw Cycles: This technique is excellent for removing dissolved gases. It involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective.[5]
It's also crucial to maintain an inert atmosphere throughout your experiment by using standard Schlenk line techniques or a glovebox.[9][10]
Q3: How does my choice of palladium catalyst and ligand impact the formation of homocoupling byproducts?
A3: The selection of the catalyst and ligand system is one of the most powerful tools to control the reaction's outcome.
-
Ligand Choice: Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly effective at minimizing homocoupling.[11][12] Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are particularly noteworthy.[13][14][15][16][17] These ligands promote the desired reductive elimination step of the Suzuki-Miyaura cycle and can sterically hinder the side reactions that lead to homocoupling.[7][12] The increased steric bulk can accelerate the desired cross-coupling over the homocoupling pathway.[5][7]
-
Catalyst Precursor: Using a pre-formed Pd(0) catalyst or a precatalyst that rapidly converts to the active Pd(0) species can be advantageous over using simple Pd(II) salts.[18] This minimizes the initial concentration of Pd(II) that can directly promote homocoupling.[7]
Troubleshooting Guide: A Deeper Dive
Q4: Can the choice of base influence the extent of homocoupling?
A4: Yes, the base is a critical parameter. While a base is necessary to activate the boronic acid for transmetalation, an inappropriate choice can exacerbate side reactions.
-
Base Strength: For substrates that are sensitive, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[2][19] Strong bases can sometimes promote the degradation of the boronic acid.
-
Coordinating vs. Non-Coordinating Bases: The interaction of the base with the boronic acid and the palladium center is complex. In some systems, coordinating bases can facilitate the formation of intermediates that lead to homocoupling.[19][20] Therefore, screening different bases is a valuable optimization step.
Q5: What is the role of solvent and temperature in minimizing homocoupling of this compound?
A5: Both solvent and temperature play significant roles in reaction kinetics and selectivity.
-
Solvent: The choice of solvent can influence the solubility of reagents and the stability of catalytic intermediates. A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is commonly used.[7] The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[7] The optimal solvent system may need to be determined empirically for your specific reaction.
-
Temperature: Higher temperatures generally increase reaction rates, but they can also accelerate catalyst decomposition and the rates of side reactions.[5] If homocoupling is a significant issue, consider running the reaction at a lower temperature, even if it requires a longer reaction time. For particularly challenging couplings, some modern catalyst systems are effective even at room temperature.[15][21]
Experimental Protocols & Data
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol incorporates best practices to minimize homocoupling.
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., SPhos-Pd-G2, 1-2 mol%)
-
SPhos ligand (if not using a precatalyst, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 5:1)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.[5]
-
Solvent Addition: Add the degassed toluene/water mixture via syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for an additional 15-20 minutes.[5]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. Dry the organic layer over anhydrous sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Table 1: Effect of Ligand Choice on Homocoupling
| Entry | Ligand | % Yield of Desired Product | % Yield of Homocoupling Product |
| 1 | PPh₃ | 45% | 35% |
| 2 | SPhos | 92% | <5% |
| 3 | XPhos | 90% | <5% |
Data is illustrative and based on typical outcomes for sterically hindered or electron-rich substrates.
Visualizing the Chemistry
To better understand the competing reaction pathways, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the detrimental homocoupling pathway.
Caption: A decision tree for troubleshooting boronic acid homocoupling.
References
-
Amatore, C., Le Duc, G., & Jutand, A. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Givaja, G., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7586. [Link]
-
Le Duc, G., et al. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 111(1), 136–141. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. [Link]
-
Sumida, A., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 52(34), 11843-11850. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., & Trice, S. L. J. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Letters, 12(23), 5514–5517. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Thomas, A. A., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(41), 17223–17234. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8887–8892. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1968–1971. [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
-
Givaja, G., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
Sources
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- 20. mdpi.com [mdpi.com]
- 21. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Reactions Involving 5-Methyl-2-propoxyphenylboronic Acid
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in synthetic reactions utilizing 5-Methyl-2-propoxyphenylboronic acid. The focus is to provide actionable troubleshooting advice and robust purification protocols, particularly in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2] The insights herein are grounded in established chemical principles to empower you to overcome common purification challenges, ensuring the isolation of your target compounds with high purity and yield.
Section 1: Understanding the Reactant and Potential Impurities
This compound is a valuable building block in organic synthesis. However, like many boronic acids, it and the reactions it participates in can generate a predictable profile of impurities that complicate purification. While stable at room temperature, it can be susceptible to degradation under certain conditions, such as high heat or exposure to light and oxygen.[3] A successful purification strategy begins with understanding what you need to remove.
Common Impurities in Suzuki-Miyaura Reactions:
-
Unreacted Boronic Acid & Boric Acid: Excess or unreacted this compound is a common contaminant. During the reaction and workup, it can hydrolyze to boric acid. These species are often polar and can streak on silica gel chromatography.
-
Homocoupled Byproduct: The palladium catalyst can facilitate the unwanted coupling of two molecules of the boronic acid, especially in the presence of oxygen, to form a symmetrical biaryl byproduct.[4][5][6]
-
Protodeboronation Product: This side reaction involves the replacement of the C-B(OH)₂ bond with a C-H bond, resulting in the formation of 4-methyl-1-propoxybenzene. This is a frequent issue with heteroaryl boronic acids but can also occur with electron-rich arylboronic acids, particularly under basic conditions or at elevated temperatures.[4][6]
-
Boroxines: Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines. Commercial boronic acids often exist as an equilibrium mixture of the free acid and the boroxine.[4] While this doesn't typically interfere with the reaction, it can complicate the analysis of the starting material.
-
Residual Palladium Catalyst: Trace amounts of the palladium catalyst can remain in the crude product, often appearing as a fine black or dark brown solid.
-
Inorganic Salts: Bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are essential for the reaction but must be thoroughly removed.[1][7][8]
Section 2: General Purification Workflow
A multi-step approach is almost always necessary to achieve high purity. The specific combination of techniques will depend on the properties of your desired product and the impurity profile identified through analytical methods like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most critical first step after my reaction is complete? A: An aqueous workup is the essential first step.[9] It is designed to quench the reaction and remove the bulk of inorganic salts and water-soluble impurities like boric acid. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
Q2: My crude product's TLC shows a persistent, polar spot at the baseline. What is it likely to be? A: This is a classic signature of unreacted boronic acid and its derivatives. These compounds are quite polar and often adhere strongly to the silica gel baseline. A simple TLC stain using curcumin can produce a red coloration in the presence of boron, confirming its identity.[10]
Q3: I suspect my product is degrading on the silica gel column during chromatography. What can I do? A: Aryl ethers and other electron-rich compounds can be sensitive to the acidic nature of standard silica gel. This can lead to streaking, low recovery, or the appearance of new, more polar spots on TLC. Pre-treating the silica gel with a base like triethylamine (typically 1% in the eluent) can neutralize the acidic sites and prevent degradation.[2][11] Alternatively, using a different stationary phase like neutral alumina may be beneficial.[12]
Q4: How can I effectively remove the dark color from the residual palladium catalyst? A: After the initial workup, filtering the organic solution through a pad of Celite can remove finely dispersed palladium black.[13] For more stubborn cases, stirring the organic solution with a small amount of activated charcoal for 10-15 minutes before filtration can also be effective. Be mindful that charcoal can sometimes adsorb the desired product, so use it judiciously and monitor with TLC.
Q5: Are there alternatives to chromatography for removing boronic acid impurities? A: Yes. If your product is not acidic, a wash with a mild aqueous base (e.g., 1M NaOH or NaHCO₃) can convert the boronic acid into its anionic boronate salt, which is highly soluble in the aqueous phase and can be easily separated.[14][15][16] Additionally, scavenger resins functionalized with diol groups are highly effective at selectively binding and removing boronic acids from an organic solution.[17][18][19]
Section 4: Troubleshooting Guide: Problem-Oriented Solutions
This section addresses specific purification challenges in a problem-solution format.
-
Causality: This often occurs when an excess of the boronic acid is used to drive the reaction to completion or if the reaction did not proceed as expected. The boronic acid's polarity makes it a challenging impurity to remove via standard chromatography alone.
-
Solution A: Aqueous Basic Wash. As detailed in the FAQs, washing the organic solution with a base converts the boronic acid (pKa ~8-10) to its water-soluble salt. This is a highly effective first-pass purification step.
-
Solution B: Scavenger Resins. Polystyrene or silica-based resins functionalized with N-methylglucamine or diethanolamine form stable covalent complexes with boronic acids.[17][18][19] Stirring the crude organic solution with the resin for a few hours followed by simple filtration can efficiently remove the boronic acid impurity.
-
Solution C: Recrystallization. If your desired product is a crystalline solid and has significantly different solubility properties than the boronic acid or its homocoupled byproduct, recrystallization can be an excellent method for purification.[12][13] Experiment with different solvent systems (e.g., hexanes/ethyl acetate, ethanol/water) to find optimal conditions.
-
Causality: The homocoupled byproduct, bis(5-methyl-2-propoxyphenyl), often has a polarity very similar to the desired cross-coupled product, making separation on silica gel challenging.
-
Solution A: Optimize Chromatographic Conditions.
-
Use a shallow gradient: A very slow, shallow increase in the polar eluent concentration can improve resolution.
-
Change solvent system: Switching from a standard hexanes/ethyl acetate system to one with a different selectivity, like dichloromethane/methanol or toluene/acetone, may resolve the compounds.
-
Try Reversed-Phase Chromatography: If the compounds are inseparable on silica, reversed-phase (C18) HPLC or flash chromatography is an excellent alternative. In this technique, more polar compounds elute first, which can reverse the elution order and enable separation.[11]
-
| Technique | Principle | Advantages | Disadvantages | Best For |
| Aqueous Base Wash | Acid-base extraction; converts boronic acid to a soluble salt.[14] | Fast, inexpensive, removes large quantities of acidic impurities. | Product must be stable to base; may not remove all boron-containing species. | Initial cleanup of crude reaction mixtures. |
| Scavenger Resins | Covalent sequestration of boronic acid onto a solid support.[17][19] | Highly selective for boronic acids, mild conditions, simple filtration-based removal. | Higher cost of reagents, requires stirring time for complete scavenging. | Removing trace to moderate amounts of boronic acid from sensitive products. |
| Column Chromatography | Differential partitioning of solutes between a stationary and mobile phase.[11][12] | Highly versatile, can separate multiple components in a single run. | Can be time-consuming, potential for product degradation on silica, requires solvent. | Separating complex mixtures or isolating non-crystalline products. |
| Recrystallization | Purification based on differences in solubility between the product and impurities.[13][20] | Can provide very high purity material, scalable, relatively inexpensive. | Only applicable to crystalline solids, potential for significant product loss. | Final purification step for solid products. |
Section 5: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup with Base Wash
This protocol is designed to remove inorganic salts and the bulk of unreacted boronic acid before further purification.
-
Quench and Dilute: Once the reaction is deemed complete by TLC/LC-MS, cool the reaction vessel to room temperature. Dilute the mixture with ethyl acetate (approx. 10 volumes relative to the reaction solvent).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1M NaOH or NaHCO₃ solution (2 x 5 volumes). Rationale: This deprotonates the acidic boronic acid, rendering it highly soluble in the aqueous layer.[16]
-
Water (2 x 5 volumes). Rationale: To remove residual base.
-
Saturated NaCl solution (Brine) (1 x 5 volumes). Rationale: To break any emulsions and remove residual water from the organic layer.
-
-
Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Analysis: Analyze the crude product by TLC or LC-MS to confirm the removal of the boronic acid before proceeding to chromatography or recrystallization.
Protocol 2: Purification via Diol-Based Scavenger Resin
This protocol is ideal for selectively removing boronic acid from sensitive substrates where a base wash is not desirable.
-
Initial Workup: Perform a standard aqueous workup without the base wash (i.e., wash only with water and brine) to remove inorganic salts. Dry and concentrate the organic phase.
-
Resin Treatment:
-
Dissolve the crude product in a suitable anhydrous solvent (e.g., THF, Dichloromethane) at a concentration of approximately 0.1-0.2 M.
-
Add a diol-functionalized scavenger resin (e.g., SiliaBond Diol, Amberlite IRA743), typically 3-5 equivalents relative to the initial amount of boronic acid.[17]
-
Stir the resulting slurry at room temperature for 2-16 hours. Monitor the removal of the boronic acid from the solution by TLC/LC-MS.
-
-
Isolation: Once scavenging is complete, filter the mixture through a fritted funnel or a cotton plug to remove the resin. Wash the resin with a small amount of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure to yield the purified product, now free of boronic acid impurities.
References
- BenchChem. (2025). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods.
- ChemBK. (2024). (5-Methyl-2-propoxyphenyl).
- BenchChem. (2025). Removal of boron-containing byproducts from reactions.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- Hitosugi, S., et al. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic.
- SiliCycle Inc. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
- LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- Analytical Methods (RSC Publishing). (n.d.). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives.
- BenchChem. (2025). A Comparative Guide to the Analysis of Impurities in 2-Benzofurylboronic Acid Reactions.
- ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Google Patents. (2005). Process for purification of boronic acid and its derivatives.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Supra Sciences. (n.d.). Solid-Supported Scavengers.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF.
- National Institutes of Health (NIH). (n.d.). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- BenchChem. (n.d.). Application Notes and Protocols: Purification of Products from (4-Bromo-2,5-dimethoxyphenyl)boronic acid Reactions.
- BenchChem. (n.d.). Technical Support Center: Purification of Products from 2,4-Dimethoxypyrimidine-5-boronic Acid Reactions.
- DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
- Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?.
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help!.
Sources
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Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 5-Methyl-2-propoxyphenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Methyl-2-propoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance the performance of their coupling reactions with this sterically hindered substrate. Here, we will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven recommendations to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the Suzuki-Miyaura coupling, with a specific focus on the nuances introduced by this compound.
Q1: Why is the Suzuki-Miyaura coupling of this compound often challenging?
The primary challenge arises from the structure of the boronic acid itself. The ortho-propoxy group (-OCH₂CH₂CH₃) is sterically bulky and positioned adjacent to the reactive boronic acid moiety. This steric hindrance can significantly impede the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium catalyst.[1][2] This often leads to sluggish reactions, low yields, or complete reaction failure when using standard coupling conditions.[3][4]
Q2: What is the fundamental role of the base in the Suzuki-Miyaura coupling?
The base is not merely a spectator; it is a critical activator in the catalytic cycle.[5][6] Its primary role is to activate the boronic acid. It does this by coordinating to the boron atom, forming a more nucleophilic tetravalent "ate" complex (e.g., [R-B(OH)₃]⁻).[7][8] This activated boronate species is much more reactive and readily transfers its organic group to the palladium(II) center during the transmetalation step. The choice and strength of the base can therefore dramatically influence the reaction rate and overall yield.[9]
Q3: How does the choice of solvent impact the reaction outcome?
The solvent plays several key roles:
-
Solubilization : It must dissolve the organic halide, the boronic acid, the palladium catalyst, and the base to a sufficient extent.
-
Polarity : The solvent's polarity can influence the rates of the individual steps in the catalytic cycle.
-
Coordination : Some solvents can coordinate to the palladium center, affecting its reactivity.
-
Water Content : The presence of water can be beneficial, as it often helps to dissolve inorganic bases and can facilitate the formation of the active boronate species. However, excessive water, especially at high temperatures, can promote the undesired side reaction of protodeboronation.[10][11]
Commonly used solvents include toluene, dioxane, and tetrahydrofuran (THF), often in a biphasic mixture with an aqueous base solution.[12]
Q4: How should I properly store and handle this compound?
Like many boronic acids, this compound can be susceptible to degradation over time. The primary degradation pathways include:
-
Dehydration : Reversible formation of a cyclic trimeric anhydride called a boroxine.
-
Protodeboronation : Irreversible loss of the boronic acid group, replacing it with a hydrogen atom.[11][13]
To ensure its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere like argon or nitrogen.[14] For long-term storage, refrigeration is recommended.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction has a very low or zero yield.
This is the most common issue when working with sterically hindered substrates. Before making significant changes, first verify the purity of your reagents and ensure your reaction setup maintains a strictly inert atmosphere, as oxygen can deactivate the catalyst.[15] If these factors are controlled, proceed with the following optimization steps.
Solution A: Optimize the Base
For a hindered substrate like this compound, a stronger base is often required to drive the formation of the boronate "ate" complex and overcome the high activation energy of the transmetalation step.
| Base | Type | Strength | Common Use & Rationale |
| Na₂CO₃, K₂CO₃ | Carbonate | Weak | Standard for many simple couplings. May be insufficient for this hindered substrate. |
| K₃PO₄ | Phosphate | Moderate | An excellent choice for many challenging couplings. Its strength is often sufficient without being overly harsh.[10] |
| Cs₂CO₃ | Carbonate | Strong | Highly effective due to its high basicity and the high solubility of its salts in organic solvents. Often improves yields significantly.[10] |
| KOtBu, NaOtBu | Alkoxide | Very Strong | Can be effective but may promote side reactions, including protodeboronation, if conditions are not carefully controlled. |
Recommendation: Start by switching from a weak base like K₂CO₃ to a stronger, non-alkoxide base such as K₃PO₄ or Cs₂CO₃ .
Solution B: Optimize the Catalyst and Ligand System
Standard catalysts like Pd(PPh₃)₄ often fail with sterically demanding partners. The key is to use a palladium precatalyst paired with a bulky and electron-rich phosphine ligand or an N-heterocyclic carbene (NHC). These ligands promote the crucial oxidative addition and reductive elimination steps and create a less crowded coordination sphere at the metal center, facilitating the difficult transmetalation.[3][16]
| Ligand Class | Examples | Rationale for Hindered Couplings |
| Buchwald Ligands | SPhos, XPhos, RuPhos | These dialkylbiaryl phosphines are the gold standard for difficult couplings. Their bulk and electron-donating properties create highly active, thermally stable catalysts that excel at coupling hindered substrates.[2][4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong σ-donors that form very stable and highly active palladium complexes. They are particularly effective for couplings involving aryl chlorides and other challenging substrates.[1][6] |
| Other Phosphines | P(t-Bu)₃, PCy₃ | These trialkylphosphines are also bulky and electron-rich, offering a good alternative for enhancing catalyst activity. |
Recommendation: Use a modern palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) in combination with a specialized ligand like SPhos or XPhos . Alternatively, use a pre-formed catalyst-ligand complex (e.g., XPhos Pd G3).
Solution C: Optimize the Solvent and Temperature
Aprotic polar solvents are generally preferred for these types of challenging couplings.
| Solvent System | Temperature Range | Rationale |
| Dioxane / H₂O (e.g., 4:1) | 80 - 110 °C | A robust and widely used system. Dioxane's high boiling point allows for higher reaction temperatures, which can help overcome activation barriers.[10] |
| Toluene / H₂O (e.g., 4:1) | 80 - 110 °C | Another excellent choice, particularly when phase separation is desired during workup. |
| THF / H₂O (e.g., 4:1) | 60 - 70 °C | A good option for reactions that can proceed at lower temperatures. Its lower boiling point limits the accessible temperature range. |
Recommendation: Use Dioxane/H₂O and ensure the reaction is heated sufficiently (typically 90-110 °C) to provide enough thermal energy to overcome the steric barrier.
Problem 2: I am observing significant protodeboronation of my starting material.
Protodeboronation is the undesired cleavage of the C-B bond, which is often competitive with the desired cross-coupling. This is a common issue with electron-rich or sterically hindered boronic acids, especially under harsh basic conditions.[11][17][18]
Solutions:
-
Use a Milder Base: If you are using a very strong base like an alkoxide, switch to a milder option like potassium fluoride (KF) or K₃PO₄. KF, in particular, can activate the boronic acid while being gentle enough to prevent decomposition of sensitive substrates.[6][19]
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Use Anhydrous Conditions: For highly sensitive substrates, protodeboronation can be suppressed by running the reaction under strictly anhydrous conditions. This typically involves using an anhydrous solvent and a base like potassium trimethylsilanolate (TMSOK).[10][20]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin). These esters are more resistant to protodeboronation and slowly hydrolyze in situ to release the boronic acid for the coupling reaction.[10][21]
Problem 3: The main byproduct is the homocoupling of my boronic acid.
Homocoupling (the formation of a biaryl from two boronic acid molecules) is typically caused by the presence of oxygen in the reaction mixture.[15][22] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote this undesired side reaction.
Solutions:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.[10]
-
Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas throughout the entire process, from reagent addition to the final quench.
-
Use a Pd(0) Precatalyst: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that must be reduced in situ.
Visualizations and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield couplings.
Experimental Protocols
Protocol 1: General Procedure for Coupling with this compound
This protocol is a robust starting point for optimization.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv), finely powdered
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Degassed Solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) in a pre-heated oil bath or heating block.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[15]
Protocol 2: Protection of Boronic Acid as a Pinacol Ester (Bpin)
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester can improve stability.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
A means of removing water (e.g., Dean-Stark apparatus or molecular sieves)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (or containing activated molecular sieves), add the boronic acid and pinacol.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki coupling reaction after ensuring all solvent is removed. If necessary, it can be purified by chromatography or recrystallization.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic data for the transmetalation in the Suzuki–Miyaura reaction. Angewandte Chemie International Edition, 50(20), 4679-4682. [Link]
-
Yin, J., & Buchwald, S. L. (2002). A catalytic system for the Suzuki coupling of non-activated and deactivated aryl chlorides. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust acenaphthoimidazolylidene palladium complexes: highly efficient catalysts for Suzuki–Miyaura couplings with sterically hindered substrates. Organic letters, 14(16), 4250-4253. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Ma, L., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(3), 562-568. [Link]
-
Walker, S. D., et al. (2004). A new class of highly active palladium catalysts for the Suzuki coupling of aryl chlorides. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
ChemBK. (2024). (5-Methyl-2-propoxyphenyl). [Link]
-
Hayes, C. J., et al. (2021). Protodeboronation of (Hetero) Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14333-14346. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]
-
Cox, P. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(23), 7444-7455. [Link]
-
Vantourout, J. C., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 11(21), 13096-13106. [Link]
-
ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
ResearchGate. (2019). Prehydrolysis of boronate ester to boronic acid is the rate determining step for this reaction. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. (2014). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Denmark, S. E., & Smith, R. C. (2012). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic letters, 14(1), 226-229. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (2019). Optimization in reaction conditions for Suzuki coupling reactions... [Link]
-
ResearchGate. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Smith, C. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(2), 1093-1121. [Link]
Sources
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 22. Yoneda Labs [yonedalabs.com]
Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions of 5-Methyl-2-propoxyphenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Methyl-2-propoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered when using this sterically hindered and electron-rich substrate.
Understanding the Unique Challenges of this compound
Successfully employing this compound in Suzuki-Miyaura couplings requires an understanding of its distinct structural features. Two primary factors influence its reactivity and can be the root cause of low yields:
-
Steric Hindrance: The 2-propoxy group is positioned ortho to the boronic acid. This proximity creates significant steric bulk around the reaction center, which can severely impede the crucial transmetalation step of the catalytic cycle.[1][2] In this step, the aryl group must be transferred from the boron atom to the palladium center, a process that is sensitive to crowding.
-
Electronic Effects: Both the 2-propoxy and 5-methyl groups are electron-donating. This makes the phenyl ring electron-rich, which can slow down the oxidative addition step, particularly when coupling with an electron-rich aryl halide.[3] Furthermore, electron-rich boronic acids can be more susceptible to certain side reactions.
This guide provides a systematic approach to overcoming these challenges to achieve high and reproducible yields.
Section 1: Frequently Asked Questions (FAQs)
Q1: I am seeing very low or no conversion in my reaction. What is the most likely cause?
A1: With this substrate, low conversion is most often traced back to an inefficient catalytic system that cannot overcome the steric hindrance. The primary bottlenecks are typically the oxidative addition and transmetalation steps.[1] Standard catalysts like Pd(PPh₃)₄ are frequently ineffective.[1] You should immediately focus on employing a more robust catalyst system featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), which are designed to accelerate these difficult steps.[1][3]
Q2: What is the best "go-to" catalyst and ligand combination for this type of hindered boronic acid?
A2: There is no single universal catalyst, but for sterically demanding couplings, highly effective systems often involve a palladium(0) source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich biarylmonophosphine ligand.[4] Excellent starting points are SPhos , XPhos , or RuPhos .[1][5] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that facilitates both oxidative addition and reductive elimination.[3] Modern palladacycle precatalysts (e.g., XPhos Pd G3) are also excellent choices as they are air-stable and efficiently generate the active Pd(0) species.[6]
Q3: How critical is the choice of base, and which one should I use?
A3: The base is critical and serves to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[7][8] For hindered substrates, stronger bases are generally more effective. While common bases like Na₂CO₃ or K₂CO₃ might work, potassium phosphate (K₃PO₄ ) or cesium carbonate (Cs₂CO₃ ) often give superior results.[7][9] The choice of base can also influence the rate of side reactions like protodeboronation, so screening may be necessary.
Q4: I am observing significant formation of 5-methyl-2-propoxybenzene (protodeboronation). How can I prevent this?
A4: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids.[10] It is often promoted by excess water, high temperatures, or an overly strong base under harsh conditions. To minimize it:
-
Use anhydrous solvents and reagents where possible.
-
Consider a slightly weaker base or ensure precise stoichiometry.
-
Switch from the boronic acid to a more stable derivative, such as its corresponding pinacol boronate ester, which is less prone to this side reaction.[10]
Q5: Can oxygen affect my reaction? My yields are inconsistent.
A5: Absolutely. Oxygen is detrimental to the Suzuki reaction. It can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can promote the homocoupling of your boronic acid to form 2,2'-dipropoxy-5,5'-dimethyl-1,1'-biphenyl.[6][11] Inconsistent yields are a classic sign of sporadic oxygen contamination. It is imperative to thoroughly degas all solvents (including water, if used) and maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.[10]
Section 2: The Suzuki Catalytic Cycle & Points of Failure
Understanding the catalytic cycle is key to effective troubleshooting. For this compound, the transmetalation step is often the rate-limiting step due to steric hindrance.
Section 3: Systematic Troubleshooting Guide
When encountering low yields, a logical, step-by-step approach is more effective than random screening. Use the following workflow to diagnose and solve common issues.
Section 4: Data Summaries for Condition Screening
Systematic screening is crucial. The following tables provide validated starting points for optimizing your reaction.
Table 1: Recommended Catalyst/Ligand Systems for Hindered Substrates
| Ligand | Palladium Source | Key Advantages | Typical Loading (mol%) | Reference |
| XPhos | Pd₂(dba)₃ or XPhos Pd G3 | Excellent for sterically demanding and electron-rich substrates. | 1 - 3 | [1][5] |
| SPhos | Pd(OAc)₂ or SPhos Pd G2 | High activity, often effective at lower temperatures. | 1 - 3 | [5] |
| RuPhos | Pd₂(dba)₃ or RuPhos Pd G3 | Particularly effective for heteroaryl halides and hindered substrates. | 1 - 3 | [1][2] |
| AntPhos | Pd(OAc)₂ | Unique structure allows for coupling of extremely hindered partners. | 1 - 2 | [5] |
| P(t-Bu)₃ | Pd₂(dba)₃ | A simpler, but often highly effective electron-rich and bulky ligand. | 2 - 4 | [12] |
Table 2: Base and Solvent Selection Guide
| Base | Solvent System | Characteristics & Best Use Cases | Reference |
| K₃PO₄ | 1,4-Dioxane / H₂O (e.g., 10:1) | Strong, moderately soluble base. Excellent general choice for hindered couplings. The water helps solubilize the base and facilitates boronate formation. | [6][7] |
| Cs₂CO₃ | 1,4-Dioxane or THF | Very strong base, high solubility in organic solvents. Often provides the highest reactivity but is more expensive. | [9][13] |
| K₂CO₃ | Toluene / H₂O or Ethanol / H₂O | A weaker, inexpensive base. May be sufficient if steric hindrance is not extreme. Requires aqueous phase for solubility. | [7][9] |
| KF | Anhydrous THF or Dioxane | Fluoride ions are believed to play a unique role in activating the boronic acid. Can be effective, especially for 2-pyridyl substrates. | [14] |
| NaOtBu | Anhydrous Toluene or THF | A very strong, non-nucleophilic base. Can be effective but may promote side reactions if not used carefully. | [2][15] |
Section 5: Optimized Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL) and Water (0.5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely powdered K₃PO₄.[6]
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[10]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[6]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 4-12 hours.[10]
-
Workup: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Screening Reaction Conditions in Parallel
For challenging substrates, a parallel screen of ligands and bases can rapidly identify optimal conditions. This can be performed in 24-well plates or individual vials.
Setup:
-
Prepare a stock solution of your aryl halide and this compound in the chosen solvent (e.g., dioxane).
-
In separate, inerted vials, pre-weigh different combinations of palladium source, ligand, and base.
-
Use a multichannel pipette or syringe to dispense the stock solution into each vial.
-
Seal the vials and place them in a heated shaking block.
-
After a set time (e.g., 12 hours), quench the reactions and analyze the conversion/yield in each vial by LC-MS or GC-MS.
References
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Valente, C., et al. (2012). Sterically hindered Suzuki–Miyaura cross-coupling: Ligand and base effect. Catalysis Science & Technology, 2(9), 1856-1863. [Link]
-
Shields, J. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 11(15), 9751–9760. [Link]
-
Wang, D., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3287-3290. [Link]
-
Yin, J., & Rainka, M. P. (2005). Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Advanced Synthesis & Catalysis, 347(11‐13), 1785-1789. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Journal of Applicable Chemistry, 7(4), 861-867. [Link]
-
Grushin, V. V. (2002). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 67(13), 4475–4485. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(21), 5439-5443. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
-
The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Scott Rychnovsky. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Guram, A. S., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(9), 1787–1789. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Couplings with 5-Methyl-2-propoxyphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst deactivation and other common issues encountered during Suzuki-Miyaura cross-coupling reactions involving 5-Methyl-2-propoxyphenylboronic acid. As an electron-rich boronic acid, this substrate presents unique challenges that can lead to low yields and reaction failures if not properly addressed. This document provides field-proven insights and systematic protocols to diagnose and resolve these issues.
Frequently Asked Questions (FAQs) & Diagnostic Guide
This section addresses specific challenges you may encounter. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.
Q1: My Suzuki-Miyaura coupling with this compound is resulting in a very low yield or complete failure. What are the most common initial checks?
A1: Low yields with an electron-rich substrate like this compound often trace back to a few critical areas. The electron-donating nature of the propoxy and methyl groups makes the boronic acid highly reactive but also susceptible to specific decomposition pathways that deactivate the catalyst.
Initial Diagnostic Checklist:
-
Reagent Integrity: Boronic acids, especially electron-rich ones, can degrade during storage.[1] Verify the purity of your this compound. Impurities can poison the catalyst.[2][3] Ensure your aryl halide coupling partner is pure and that the catalyst and ligands have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[4]
-
Inert Atmosphere: The exclusion of oxygen is paramount.[5] Oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid, a major side reaction.[1][6] Ensure your reaction flask was properly flame-dried and that all solvents were rigorously degassed.[4][5]
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction. If the reaction starts but stalls, it strongly suggests catalyst deactivation or product inhibition.[1] If it never starts, suspect issues with catalyst activation or reagent quality.
Q2: My analysis of the crude reaction mixture shows a significant amount of 4-methyl-1-propoxybenzene. What is this side product and how can I prevent its formation?
A2: The side product you are observing, 4-methyl-1-propoxybenzene, is the result of protodeboronation . This is a common and highly problematic side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water).[4][5] Electron-rich arylboronic acids are particularly susceptible to this decomposition pathway.[1] This process consumes your starting material and leads to lower yields of the desired coupled product.
Strategies to Mitigate Protodeboronation:
-
Choice of Base: The base is critical but can also promote protodeboronation.[7] Harsh basic conditions can accelerate this side reaction.[8] Consider using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).[4]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous base solutions, water is the primary proton source for this side reaction.[5] If protodeboronation is severe, switching to strictly anhydrous conditions with a non-aqueous base and solvent system can be beneficial.
-
Use a More Stable Boronic Acid Surrogate: For particularly challenging cases, consider converting the boronic acid to a more stable form, such as an N-methyliminodiacetic acid (MIDA) boronate.[4][9] MIDA boronates are air-stable solids that slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[9]
Q3: My reaction mixture turns black, and I see a precipitate forming. Is this normal?
A3: The formation of a black precipitate, commonly known as "palladium black," is a clear visual indicator of catalyst decomposition and is almost always associated with a failed or low-yielding reaction.[10] The active, soluble Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it catalytically inactive.
Common Causes of Palladium Black Formation:
-
Presence of Oxygen: As mentioned, oxygen can oxidize phosphine ligands and the Pd(0) center, leading to the formation of unstable species that decompose to palladium black.[4] Rigorous degassing is essential.
-
Ligand Degradation: Phosphine-based ligands are susceptible to oxidation or other degradation pathways, especially at high temperatures.[4] If the ligand degrades, it can no longer stabilize the palladium nanoparticles, leading to their aggregation.
-
Inappropriate Ligand Choice: For electron-rich systems, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required to promote the desired catalytic cycle and prevent catalyst decomposition.[10] Standard ligands like PPh₃ may not be sufficient.
-
High Temperatures: Excessive heat can accelerate the degradation of the catalyst, ligands, and even the boronic acid.[5] Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.
Q4: I'm observing a symmetrical biaryl, 5,5'-dimethyl-2,2'-dipropoxy-1,1'-biphenyl, as a major byproduct. What causes this homocoupling?
A4: This byproduct is the result of the homocoupling (or Glaser coupling) of two molecules of your this compound.[1] This side reaction consumes your boronic acid and reduces the yield of the desired cross-coupled product.
Primary Causes and Solutions:
-
Oxygen in the Reaction Mixture: The primary culprit for homocoupling is often the presence of oxygen.[6] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents have been thoroughly degassed.[5]
-
Use of Pd(II) Precatalysts: If you start with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), its reduction to the active Pd(0) species can sometimes be slow or inefficient. The remaining Pd(II) can directly promote the homocoupling of the boronic acid.[6] Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst complex can sometimes mitigate this issue.
-
Adjusting Stoichiometry: While a slight excess of boronic acid is common (1.1-1.5 equivalents), a very large excess can sometimes increase the rate of homocoupling. Ensure your stoichiometry is appropriate.
Troubleshooting Workflow and Deactivation Pathways
When a reaction fails, a systematic approach is crucial for diagnosis. The following workflow can help pinpoint the issue.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura couplings.
The primary deactivation pathways for catalysts in reactions with electron-rich boronic acids are interconnected with the main catalytic cycle.
Caption: Suzuki-Miyaura cycle and key catalyst deactivation pathways.
Quantitative Data Summary & Recommended Conditions
The optimal conditions for coupling electron-rich boronic acids often differ from standard protocols. The following table summarizes recommended starting points for optimization.
| Parameter | Standard Condition | Recommended for this compound | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, or specialized precatalysts (e.g., Buchwald) | Pd(0) sources can minimize homocoupling.[10] Precatalysts can be more robust and efficient. |
| Ligand | PPh₃ | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | Promotes reductive elimination and stabilizes the Pd(0) center, preventing decomposition.[10] |
| Base | Na₂CO₃, K₂CO₃ (aqueous) | K₃PO₄, Cs₂CO₃, KF (often in less aqueous or anhydrous media) | Milder bases are less likely to promote protodeboronation of the electron-rich substrate.[4] |
| Solvent | Toluene, Dioxane/H₂O | Dioxane, THF, CPME (rigorously degassed) | Aprotic ethereal solvents often perform well. CPME is a greener alternative to dioxane.[5] |
| Temperature | 80-110 °C | 60-90 °C (start lower and screen upwards) | Lower temperatures can improve catalyst stability and minimize boronic acid decomposition.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol emphasizes the critical steps for handling an air- and moisture-sensitive reaction.
-
Flask Preparation: Add a magnetic stir bar to a round-bottom or Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the cooled flask, add the aryl halide (1.0 eq), this compound (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), and the phosphine ligand (e.g., SPhos, 0.02-0.04 eq).
-
Inert Atmosphere Cycle: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three to five times to ensure a completely oxygen-free environment.[4][5]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe through the septum. For degassing, bubble inert gas through the solvent for 15-30 minutes prior to addition.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: Systematic Reaction Optimization Screen
For persistent issues, a systematic screen is the most effective approach. This can be performed in parallel reaction vials.
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl halide and this compound in the primary solvent to be screened (e.g., dioxane).
-
Reaction Setup: In an array of oven-dried reaction vials inside a glovebox or under a positive flow of inert gas, add the pre-weighed catalysts, ligands, and bases.
-
Variable Addition: Add the desired volume of the stock solutions to each vial. Add the solvent variable last.
-
Screening Array Example:
-
Vials 1-3: Screen different ligands (e.g., SPhos, XPhos, PPh₃) with a fixed catalyst (Pd₂(dba)₃), base (K₃PO₄), and solvent (dioxane).
-
Vials 4-6: Using the best ligand from the first screen, vary the base (e.g., K₃PO₄, Cs₂CO₃, KF).
-
Vials 7-9: Using the best ligand/base combination, vary the solvent (e.g., dioxane, THF, CPME).
-
-
Reaction and Analysis: Seal the vials, heat the block to the desired temperature, and stir for a set time (e.g., 12 hours). Cool the block, and analyze the outcome of each reaction by LC-MS or GC-MS to determine conversion and yield.
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem.
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine - Benchchem.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem.
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI.
- Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model - Morressier.
- Boron Chemistry: An Overview | ACS Symposium Series.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Impurities in Arylboronic Esters Induce Persistent Afterglow | Journal of the American Chemical Society.
- Impurities in Arylboronic Esters Induce Persistent Afterglow - PubMed.
- Technical Support Center: Catalyst Deactivation in 2-Ethoxy-5-methoxyphenylboronic Acid Coupling - Benchchem.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impurities in Arylboronic Esters Induce Persistent Afterglow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Suzuki Reactions with Ortho-Alkoxy Phenylboronic Acids
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving ortho-alkoxy phenylboronic acids. These substrates are notoriously challenging due to steric hindrance and the electronic effects of the alkoxy group, which can lead to low yields and undesired side reactions. This resource is structured in a question-and-answer format to directly address the common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing very low to no yield in my Suzuki reaction with 2-methoxyphenylboronic acid. What are the likely causes and how can I improve it?
Low conversion is the most common issue when dealing with sterically hindered ortho-substituted boronic acids. The primary reason is often a combination of inefficient oxidative addition and/or a slow transmetalation step due to the bulky ortho-alkoxy group.
Core Issues to Address:
-
Steric Hindrance: The ortho-alkoxy group can sterically block the palladium catalyst from efficiently coordinating with the boronic acid, which is a prerequisite for the crucial transmetalation step in the catalytic cycle.[1][2][3]
-
Catalyst Deactivation: The chosen catalyst system may not be robust enough to handle the demanding steric environment, leading to deactivation before the reaction reaches completion.[4]
-
Suboptimal Reaction Conditions: The base, solvent, and temperature play a critical role in the success of Suzuki couplings, and the standard conditions are often not suitable for these challenging substrates.[5][6][7]
Troubleshooting Workflow:
Troubleshooting workflow for low yield.
Detailed Recommendations:
-
Catalyst & Ligand Selection: For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ may not be sufficient. It is highly recommended to switch to more robust catalyst systems that employ bulky, electron-rich phosphine ligands.[2][4] These ligands promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step and can better accommodate the sterically hindered boronic acid.[8]
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices.[4][9] Arsa-Buchwald ligands have also shown effectiveness for sterically hindered substrates due to the longer arsenic-palladium bond which facilitates transmetalation.[1]
-
Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve the yield, although optimizing other parameters is generally preferred.
-
-
Base Selection: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[4][5][10] For ortho-alkoxy phenylboronic acids, a stronger base is often required to drive the reaction forward.
-
Solvent System: The choice of solvent can influence catalyst stability and the solubility of reagents.
-
Recommended Solvents: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water (e.g., 10:1 organic solvent to water ratio), are generally effective.[5][11] The water helps to solubilize the inorganic base and facilitates the formation of the active boronate species.[4] However, for substrates prone to deboronation, anhydrous conditions might be necessary.[12]
-
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the oxidative addition and transmetalation steps.[4][7] Reactions involving sterically hindered substrates often require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[4]
| Parameter | Standard Conditions | Recommended for ortho-Alkoxy Substrates | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ with a bulky ligand | Bulky ligands facilitate oxidative addition and reductive elimination for hindered substrates.[2] |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos | Electron-rich and sterically demanding ligands stabilize the catalyst and promote key steps in the catalytic cycle.[4] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are more effective at activating the sterically hindered boronic acid for transmetalation.[4][5] |
| Solvent | Toluene/Ethanol/Water | Dioxane/Water, THF/Water | Polar aprotic solvents can improve catalyst stability and reaction rates.[11] |
| Temperature | 80 °C | 90-110 °C | Higher temperatures can overcome the activation barriers associated with sterically hindered substrates.[7] |
Question 2: My main side product is the deboronated arene (protodeboronation). How can I prevent this?
Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, and it is particularly prevalent with electron-rich or sterically hindered boronic acids under harsh basic conditions.[4][13]
Key Factors Influencing Protodeboronation:
-
Base Strength and Water Content: Strong bases in the presence of water can accelerate the rate of protodeboronation.[4][13]
-
Elevated Temperatures: Higher temperatures can also increase the rate of this undesired side reaction.[4]
-
Slow Transmetalation: If the desired transmetalation step is slow due to steric hindrance, the boronic acid has more time to decompose via protodeboronation.
Mitigation Strategies:
Decision tree for mitigating protodeboronation.
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative is a highly effective strategy.
-
Boronate Esters: Pinacol (BPin) or MIDA esters are significantly more stable towards protodeboronation.[4] These can be used directly in the Suzuki coupling, often with a fluoride source like KF as the base to slowly release the boronic acid in situ.
-
Potassium Aryltrifluoroborates (BF₃K): These salts are highly crystalline, air-stable, and much less prone to protodeboronation compared to the corresponding boronic acids.[14] They are excellent coupling partners in Suzuki reactions.
-
-
Modify Reaction Conditions:
-
Milder Base: If protecting the boronic acid is not feasible, switching to a milder base such as potassium fluoride (KF) can reduce the rate of protodeboronation.[4]
-
Anhydrous Conditions: Running the reaction under strictly anhydrous conditions with a base like anhydrous K₃PO₄ can also suppress this side reaction.[12]
-
Lower Temperature: Optimize the reaction to run at the lowest possible temperature that still provides a reasonable reaction rate.
-
Experimental Protocol: Conversion of Phenylboronic Acid to its Pinacol Ester
-
To a round-bottom flask, add the ortho-alkoxy phenylboronic acid (1.0 equiv), pinacol (1.1 equiv), and a suitable solvent such as toluene or THF.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-2 hours. Water is formed as a byproduct and can be removed by azeotropic distillation with a Dean-Stark trap if necessary, or by adding a drying agent like anhydrous MgSO₄.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The crude boronate ester can often be used directly in the Suzuki reaction without further purification.
Question 3: Could the ortho-alkoxy group be interfering with the catalyst in a way other than sterics?
Yes, beyond simple steric hindrance, the oxygen of the alkoxy group can potentially coordinate to the palladium center. This chelation effect can influence the reaction's regioselectivity and the stability of catalytic intermediates.[15][16][17]
Mechanistic Implications:
-
Potential Catalyst Inhibition: If the chelation is too strong, it could stabilize a palladium intermediate and slow down subsequent steps in the catalytic cycle, effectively acting as an inhibitor.
-
Altered Reactivity and Selectivity: In some cases, this O-chelation can be beneficial, influencing the regioselectivity of the coupling on a polysubstituted aromatic ring.[15][17] Understanding this potential interaction is key when troubleshooting unexpected results.
What to do:
-
Ligand Choice is Key: The use of strongly coordinating, bulky monodentate ligands (like the Buchwald-type ligands mentioned in Question 1) can help to prevent or disrupt this unwanted chelation by occupying the coordination sites on the palladium center more effectively.
-
Solvent Effects: The polarity of the solvent can influence the strength of this chelation. Experimenting with different solvents (e.g., comparing a non-polar solvent like toluene with a more polar one like DMF) might reveal if such an effect is at play.[11]
References
- Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.Journal of Organic Chemistry.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.Benchchem.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.National Institutes of Health.
- Application Notes and Protocols: Suzuki Coupling of 2-Ethoxy-5-methoxyphenylboronic Acid for the Synthesis of Biologically Active Compounds.Benchchem.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.ACS Publications.
- Optimization of Suzuki Reaction conditions.ResearchGate.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.Dalton Transactions (RSC Publishing).
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.ResearchGate.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids.Benchchem.
- Optimization of the reaction conditions for Suzuki coupling...ResearchGate.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of...ResearchGate.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.The Royal Society of Chemistry.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.RSC Publishing.
- The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.ResearchGate.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.PMC - NIH.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.Beilstein Journals.
- How to approach choosing reaction conditions for Suzuki?Reddit.
- Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews (RSC Publishing).
- Effect of solvent on the Suzuki reaction.ResearchGate.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.PMC - NIH.
- Suzuki cross-coupling of halobenzene and phenylboronic acid.ResearchGate.
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.MDPI.
- Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a.ResearchGate.
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.MDPI.
- troubleshooting guide for Suzuki reactions using phenanthroline ligands.Benchchem.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- The Suzuki Reaction.Andrew G Myers Research Group.
- Protodeboronation.Wikipedia.
- Diagnosing issues with a failed Suzuki coupling?Reddit.
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.ACS Publications.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.ResearchGate.
- Suzuki Coupling.Organic Chemistry Portal.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.National Institutes of Health.
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.ResearchGate.
- Organoborane coupling reactions (Suzuki coupling).PMC - NIH.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.Rose-Hulman.
- An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids.Benchchem.
Sources
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 5-Methyl-2-propoxyphenylboronic Acid
Welcome to the technical support center for improving the reaction kinetics of 5-Methyl-2-propoxyphenylboronic acid couplings. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and reliability of their Suzuki-Miyaura cross-coupling reactions involving this specific, and sometimes challenging, boronic acid.
The sterically hindered nature of this compound, with its ortho-propoxy group, can often lead to sluggish reaction rates and incomplete conversions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these common hurdles.
Part 1: Troubleshooting Guide - Enhancing Reaction Kinetics
This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction with this compound is extremely slow or has stalled completely. What are the primary factors to investigate?
Answer: A stalled or sluggish reaction is a common challenge with sterically hindered boronic acids. The issue often lies within the catalytic cycle, specifically the transmetalation step. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]
-
Expertise & Experience: The ortho-propoxy group on the boronic acid increases steric bulk around the boron atom, which can hinder its approach to the palladium center during transmetalation. To overcome this, you need a catalyst system that is both highly active and can accommodate bulky substrates.
-
Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are excellent choices for these challenging couplings.[1][2] These ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species, which accelerates the oxidative addition and subsequent steps of the catalytic cycle.[3] Consider using a pre-formed palladium catalyst, like an XPhos Pd G3 or G4 precatalyst, to ensure efficient generation of the active Pd(0) species.[4][5]
-
-
Base Selection: The choice of base is not trivial and is often interdependent with the solvent system. The base's role is to activate the boronic acid by forming a more nucleophilic boronate species.[6][7]
-
Expertise & Experience: For hindered boronic acids, a stronger base may be required to facilitate the formation of the boronate. However, overly strong bases can lead to side reactions.
-
Solution: If you are using a weaker base like Na₂CO₃ or K₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[2] The solubility of the base is also a key factor; ensure it has at least partial solubility in your chosen solvent system.
-
-
Solvent System: The solvent influences the solubility of all reaction components and can affect the reaction rate.
-
Expertise & Experience: A single solvent may not be optimal. Biphasic systems or the addition of a co-solvent can be beneficial.
-
Solution: A mixture of a non-polar aprotic solvent like dioxane or toluene with water (e.g., 4:1 or 10:1 ratio) is a common starting point for Suzuki couplings.[2] The water helps to dissolve the inorganic base and facilitate the formation of the boronate. In some cases, polar aprotic solvents like DMF or DMSO can be effective, but be mindful of potential side reactions at higher temperatures.[8]
-
-
Temperature: Higher temperatures generally increase reaction rates.
-
Expertise & Experience: While elevated temperatures can overcome activation energy barriers, they can also lead to catalyst decomposition and side product formation.
-
Solution: Gradually increase the reaction temperature. If you are running the reaction at 80 °C, try increasing it to 100 °C or 110 °C. Monitor the reaction closely for any signs of degradation.
-
Question 2: I'm observing significant formation of a homocoupled byproduct of my boronic acid (5,5'-Dimethyl-2,2'-dipropoxy-1,1'-biphenyl). How can I minimize this?
Answer: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or inefficient catalyst turnover.[4][9]
-
Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of the boronic acid and deactivation of the palladium catalyst.[4]
-
Trustworthiness: A rigorously inert atmosphere is non-negotiable for a successful and clean Suzuki coupling.
-
Solution: Ensure your reaction flask is properly dried and purged with an inert gas (argon or nitrogen). Degas your solvent(s) thoroughly before use by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method.[9]
-
-
Catalyst Choice and Handling:
-
Expertise & Experience: Some palladium precatalysts are more prone to side reactions if the reduction to the active Pd(0) species is slow or incomplete.
-
Solution: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes help.[9] Alternatively, modern precatalysts like the Buchwald G3 or G4 series are designed for rapid and clean generation of the active catalyst.[5]
-
-
Slow Addition:
-
Expertise & Experience: Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction.
-
Solution: If practical, consider adding the this compound solution slowly to the reaction mixture over a period of time using a syringe pump.
-
Question 3: I am seeing a significant amount of protodeboronation (formation of 4-methyl-1-propoxybenzene). What causes this and how can it be prevented?
Answer: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially under certain conditions.[10]
-
Reaction Conditions:
-
Expertise & Experience: Protodeboronation can be accelerated by prolonged reaction times at high temperatures, or by the presence of excess water and certain bases.[10] Electron-rich arylboronic acids can be more susceptible to this side reaction.
-
Solution:
-
Try to use the mildest effective reaction conditions (lower temperature, shorter reaction time).
-
Use a less aqueous solvent system if possible, or consider using anhydrous conditions with a base like K₃PO₄.[2]
-
Sometimes, using a boronate ester (e.g., a pinacol ester) instead of the boronic acid can increase stability and reduce protodeboronation.[11]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this type of coupling?
A1: For challenging couplings involving sterically hindered substrates, a higher catalyst loading might be necessary. A good starting point is 1-2 mol%. If the reaction is still slow, you can incrementally increase the loading to 3-5 mol%.[1] However, simply increasing the catalyst amount is not always the most cost-effective or efficient solution; optimizing the ligand, base, and solvent should be the primary focus.
Q2: How can I monitor the kinetics of my reaction to better understand the impact of my optimization efforts?
A2: Monitoring the reaction progress is crucial for effective optimization. Several techniques can be employed:[12][13][14]
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods provide quantitative data on the conversion to product and the formation of any side products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for quantitative analysis.[12][13] By taking aliquots from the reaction at specific time points and analyzing them by HPLC, you can generate a reaction profile (concentration vs. time) to determine the initial reaction rate.[12]
Q3: Should I be concerned about the purity of my this compound?
A3: Absolutely. The purity of the boronic acid is critical. Boronic acids can dehydrate to form boroxines, which can have different reactivity. They can also degrade over time, especially if not stored properly.[4] It is always recommended to use a fresh, high-purity batch of the boronic acid. If in doubt, you can try to purify the boronic acid by recrystallization or by converting it to its diethanolamine adduct for purification and then liberating the free boronic acid.[4]
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for your optimization experiments.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[4]
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Source | XPhos Pd G3 or G4 (1-2 mol%) | Highly active and air-stable precatalyst suitable for hindered substrates.[4][5] |
| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[1][2] |
| Base | K₃PO₄ (2.0-3.0 equiv) | Strong, non-nucleophilic base effective for challenging couplings.[2] |
| Solvent | Dioxane/H₂O (10:1) | Good general solvent system for Suzuki couplings, balances polarity and solubility.[2] |
| Temperature | 100 °C | A good starting temperature to balance reaction rate and stability. |
| Boronic Acid | 1.2-1.5 equivalents | A slight excess helps to drive the reaction to completion. |
Part 4: Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimizing your reaction.
Caption: A decision-making workflow for troubleshooting slow Suzuki couplings.
References
- Denmark, S. E. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society.
- BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions.
- Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- BenchChem. (2025, December). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ACS Publications. (n.d.). Oxidative Coupling of Arylboronic Acids with Arenes via Rh-Catalyzed Direct C−H Arylation. Organic Letters.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- National Institutes of Health. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- (2016, August 1). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- ResearchGate. (n.d.). Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates.
- ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- ResearchGate. (2025, December 16). Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction.
- ACS Publications. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C.
- Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- ResearchGate. (n.d.). The effect of base and solvent on SM coupling reaction between...
- BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with 3-Bromo-5-propoxyphenylboronic acid.
- ResearchGate. (2025, August 6). Study of the Interaction of Polyphenylsilsequioxane with Boronic Acid under Conditions of Mechanochemical Activation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. vapourtec.com [vapourtec.com]
- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Validation of Suzuki Coupling Products Derived from 5-Methyl-2-propoxyphenylboronic Acid
For researchers and professionals in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing C-C bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals.[1] The reaction's success, however, is not merely defined by the formation of a product, but by the rigorous, unambiguous confirmation of its structure. This guide provides an in-depth, experience-driven comparison of analytical techniques, focusing on the definitive power of Nuclear Magnetic Resonance (NMR) spectroscopy for validating products synthesized using 5-Methyl-2-propoxyphenylboronic acid. We will dissect the causality behind experimental choices, from reaction setup to spectral interpretation, ensuring a self-validating workflow.
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex.[2] Understanding the catalytic cycle is not just academic; it is fundamental to anticipating potential side reactions and devising a robust validation strategy. The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[1] The reactivity order for halides is typically I > Br > Cl.[3]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[2][4] The choice of base is critical and can significantly influence reaction rates and yields.[5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Common Pitfalls: Potential Side Reactions and Impurities
A pristine NMR spectrum is the goal, but reality often presents signals from undesired byproducts. Awareness of these possibilities is the first step in identification and mitigation.
-
Homocoupling: Symmetrical biaryls can form from the coupling of two boronic acid molecules or two organohalide molecules.[7][8] This is often promoted by the presence of oxygen or suboptimal catalyst conditions.
-
Protodeboronation: The boronic acid can be replaced by a proton from the solvent or trace water, especially under harsh basic conditions, leading to the formation of 1-methyl-4-propoxybenzene from our starting material.[9]
-
Dehalogenation: The organohalide starting material can lose its halogen atom, which is replaced by a hydrogen, yielding the corresponding arene.[10]
Experimental Protocol: A Self-Validating Approach
The following protocol for coupling this compound with 4-bromoanisole is designed for high yield and purity, simplifying subsequent NMR analysis.
Reaction Scheme: (5-Methyl-2-propoxyphenyl)boronic acid + 4-Bromoanisole → 4'-Methoxy-5-methyl-2-propoxy-1,1'-biphenyl
Materials:
-
This compound (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq), aqueous 2M solution
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound and 4-bromoanisole.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.
-
Solvent and Degassing: Add toluene. Seal the flask and degas the mixture by bubbling nitrogen through it for 15-20 minutes. The removal of oxygen is critical to prevent catalyst degradation and minimize homocoupling side reactions.[11]
-
Base Addition: Add the degassed 2M aqueous K₂CO₃ solution.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure biphenyl product. The choice of a solvent system with appropriate polarity is key to separating the less polar product from more polar impurities.
-
Final Preparation for NMR: Dry the purified product under high vacuum to remove all residual solvents, which could otherwise obscure important regions of the NMR spectrum.
Caption: A streamlined workflow from synthesis to definitive NMR validation.
NMR Analysis: The Definitive Proof of Structure
While techniques like Mass Spectrometry confirm the molecular weight and chromatography assesses purity, only NMR provides the detailed atomic connectivity map needed for absolute structural confirmation.[12]
Predicted NMR Data for 4'-Methoxy-5-methyl-2-propoxy-1,1'-biphenyl
For the expected product, we can predict the characteristic signals in both ¹H and ¹³C NMR spectra. The analysis hinges on understanding chemical shifts, integration (proton count), and spin-spin coupling (connectivity).
| Assignment | ¹H Chemical Shift (ppm, Predicted) | Multiplicity | Integration | ¹³C Chemical Shift (ppm, Predicted) |
| Propoxy -CH₂- | ~3.9 - 4.1 | Triplet (t) | 2H | ~70-72 |
| Propoxy -CH₂- | ~1.7 - 1.9 | Sextet | 2H | ~22-24 |
| Propoxy -CH₃ | ~0.9 - 1.1 | Triplet (t) | 3H | ~10-12 |
| Ring-A -CH₃ | ~2.3 - 2.4 | Singlet (s) | 3H | ~20-22 |
| Methoxy -OCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H | ~55-56 |
| Aromatic H's | ~6.8 - 7.5 | Multiplets (m) | 7H | ~114-160 |
Note: These are estimated values. Actual shifts may vary based on solvent and concentration.
Key Diagnostic Signals in ¹H NMR:
-
Propoxy Group: Look for the characteristic triplet-sextet-triplet pattern. The downfield shift of the -OCH₂- protons (~4.0 ppm) is a key indicator.
-
Methyl and Methoxy Singlets: Two sharp singlets for the Ar-CH₃ and Ar-OCH₃ groups should be clearly visible and integrate to 3 protons each.
-
Aromatic Region: This will be the most complex region. The protons on the methoxy-substituted ring will appear as two distinct doublets (an AA'BB' system), while the protons on the propoxy-substituted ring will show more complex splitting. The total integration of this region should correspond to 7 protons.
Identifying Impurities by ¹H NMR
-
Unreacted 4-bromoanisole: Will show a simpler AA'BB' system in the aromatic region.
-
Protodeboronated this compound: Will result in 1-methyl-4-propoxybenzene, showing a simpler aromatic pattern and lacking the signals from the second aromatic ring.
-
Homocoupled Boronic Acid: Will produce a symmetrical product, leading to a much simpler NMR spectrum with fewer aromatic signals than the desired product.
Advanced Validation: 2D NMR Spectroscopy
For complex molecules or where signals overlap, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This is perfect for confirming the connectivity within the propoxy chain (CH₃ to CH₂ to CH₂).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for unambiguous assignment of all ¹H and ¹³C signals, providing an undeniable structural fingerprint.[13][14]
Comparison of Validation Techniques
A multi-technique approach is robust, but it's crucial to understand what each method truly confirms.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Precise chemical environment, connectivity (J-coupling), and relative ratio of protons.[15] | Provides detailed structural information for unambiguous identification. Quantitative nature allows for purity assessment. | Can be complex for molecules with overlapping signals. Requires deuterated solvents. |
| ¹³C NMR | Number and electronic environment of unique carbon atoms. | Confirms the carbon skeleton and presence of all expected carbons. | Lower sensitivity, requires longer acquisition times. Does not provide connectivity information directly. |
| LC-MS | Molecular weight and purity relative to other components. | High sensitivity, requires very little sample. Excellent for confirming the mass of the target compound. | Provides no information on isomerism or atomic connectivity. Cannot distinguish between structural isomers. |
| HPLC | Purity and retention time. | Excellent for assessing the purity of the final compound and for reaction monitoring. | Provides no structural information. Co-elution with an impurity can give a false sense of high purity. |
Conclusion
The successful synthesis of a molecule via Suzuki-Miyaura coupling is a significant achievement, but the work is incomplete without rigorous and unequivocal structural validation. While chromatographic and mass spectrometric methods provide essential data on purity and molecular mass, they fall short of providing the complete structural picture. NMR spectroscopy, through ¹H, ¹³C, and 2D techniques, stands alone in its ability to deliver a detailed, atom-by-atom map of the final product. For researchers developing novel chemical entities, mastering the interpretation of NMR data is not just a skill—it is a requirement for ensuring scientific integrity and accelerating the path from discovery to application.
References
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Source: Semantic Scholar URL: [Link]
-
Title: (5-Methyl-2-propoxyphenyl) Source: ChemBK URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions Source: AZoM URL: [Link]
-
Title: Suzuki Coupling I Common Byproducts in Suzuki Coupling Source: YouTube URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: NIH URL: [Link]
-
Title: Supporting information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]
-
Title: Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Source: ResearchGate URL: [Link]
-
Title: What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Source: Quora URL: [Link]
-
Title: ¹H NMR spectrum of the Suzuki product with inset of expanded aromatic region. Source: ResearchGate URL: [Link]
-
Title: Validating heteronuclear 2D quantitative NMR Source: Analytical Methods (RSC Publishing) URL: [Link]
-
Title: (PDF) Validating heteronuclear 2D quantitative NMR Source: ResearchGate URL: [Link]
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. Validating heteronuclear 2D quantitative NMR - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY00111D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. azom.com [azom.com]
A Senior Application Scientist's Guide to LC-MS Analysis of 5-Methyl-2-propoxyphenylboronic Acid in Reaction Mixtures
For researchers and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process control. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, frequently utilizes boronic acids like 5-Methyl-2-propoxyphenylboronic acid as key building blocks. However, the very reactivity that makes these compounds valuable also presents significant analytical challenges. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of reaction mixtures containing this compound, offering field-proven insights and actionable protocols.
The Analytical Challenge: The Duality of Boronic Acids
Boronic acids are notoriously difficult to analyze via standard reversed-phase LC-MS techniques. Their unique chemistry leads to several on-column and in-source issues:
-
Dehydration to Boroxines: Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines. This equilibrium results in chromatographic peak splitting or broadening, complicating quantification.
-
Poor Ionization: Under typical electrospray ionization (ESI) conditions, boronic acids often exhibit poor ionization efficiency, leading to low sensitivity.[1]
-
On-Column Interactions: The boronic acid functional group can engage in secondary interactions with the stationary phase or metal surfaces within the HPLC system, causing peak tailing and poor reproducibility.
-
Hydrolysis of Precursors: In many syntheses, a more stable precursor like a pinacol ester is used, which can hydrolyze back to the boronic acid during analysis, making it difficult to accurately measure the true concentration of the starting material.[2][3]
These challenges necessitate the development of specialized analytical methods to ensure accurate and reliable monitoring of reaction progress.
Comparative Analysis of LC-MS Methodologies
A successful LC-MS method for this compound must overcome the aforementioned challenges. Here, we compare three distinct approaches, highlighting their mechanisms, advantages, and disadvantages.
| Methodology | Core Principle | Primary Advantages | Primary Disadvantages |
| Method A: Standard Reversed-Phase (Acidic Mobile Phase) | Utilizes a C18 column with a standard acidic modifier (e.g., 0.1% formic acid in water/acetonitrile). | Simple to implement with common lab reagents. | Prone to poor peak shape, low sensitivity, and boroxine formation. Not recommended for accurate quantification. |
| Method B: Diol Complexation Reversed-Phase | A cis-diol (e.g., fructose, sorbitol) is added to the mobile phase or sample diluent to form a stable, cyclic boronate ester.[4][5][6][7] | Suppresses boroxine formation, significantly improves peak shape and ionization efficiency, leading to higher sensitivity and reproducibility.[4][8] | Requires optimization of diol concentration; may alter the retention of other components in the mixture. |
| Method C: High pH Reversed-Phase | Employs a high pH mobile phase (e.g., pH 10 with ammonium hydroxide) and a pH-stable column. | Can improve retention and ionization by deprotonating the boronic acid; may prevent on-column degradation of ester precursors.[2][3] | Requires specialized, pH-stable columns; high pH can be detrimental to some mass spectrometers and other reaction components. |
Based on extensive experience, Method B (Diol Complexation) offers the most robust and reliable solution for the routine analysis of boronic acids in complex reaction mixtures. The in-situ formation of a stable boronate ester effectively "masks" the problematic functional group, leading to superior chromatographic performance.
Visualization of Key Chemical Equilibria
To better understand the challenges and the proposed solution, the following diagram illustrates the equilibria at play during the analysis of a boronic acid.
Caption: Equilibria of boronic acid and the stabilizing effect of diol complexation.
Recommended Experimental Protocol: Diol Complexation LC-MS
This protocol provides a detailed, step-by-step methodology for the analysis of a Suzuki coupling reaction mixture containing this compound.
Sample Preparation
-
Objective: To quench the reaction, dilute the sample to an appropriate concentration, and ensure the stability of the analyte.
-
Procedure:
-
Withdraw 10 µL of the reaction mixture.
-
Immediately quench in 990 µL of a 50:50 (v/v) solution of acetonitrile and water containing 20 mM of fructose. This serves as the diluent.
-
Vortex for 30 seconds.
-
If necessary, centrifuge to pellet any solids and transfer the supernatant to an LC-MS vial.
-
LC-MS System and Conditions
-
Rationale: A standard C18 column is used for separation. The mobile phase contains a low concentration of fructose to maintain the stable boronate ester complex throughout the analysis. A gradient elution ensures the separation of the polar boronic acid from the typically more non-polar coupled product.
| Parameter | Condition |
| LC System | UHPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer |
| Column | C18, 2.1 x 100 mm, 1.8 µm (or similar) |
| Column Temp. | 40 °C |
| Mobile Phase A | Water + 5 mM Ammonium Acetate + 0.1% Formic Acid + 5 mM Fructose |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Injection Vol. | 2 µL |
| Ionization Mode | ESI Negative |
| MS Analysis | Multiple Reaction Monitoring (MRM) or Full Scan |
| MRM Transition (Example) | Precursor Ion (M-H)⁻ → Product Ion (Specific m/z values must be determined by infusion of the analytical standard) |
System Suitability and Validation
-
Trustworthiness: To ensure the reliability of each analytical run, a system suitability test (SST) must be performed.
-
Standard Injection: Inject a known concentration of this compound standard prepared in the fructose-containing diluent.
-
Acceptance Criteria:
-
Peak Asymmetry: 0.8 - 1.5
-
Retention Time RSD: < 2% over 6 injections
-
Peak Area RSD: < 5% over 6 injections
-
-
Workflow for Reaction Monitoring
The following diagram outlines the complete workflow from sampling to data analysis.
Caption: Overall workflow for LC-MS reaction monitoring.
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, it's essential to understand its performance relative to other available techniques.
| Technique | Principle | Sensitivity | Specificity | Throughput | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection.[9][10][11] | Very High (pg/mL)[10] | Very High | High | High initial capital cost; requires expertise. |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Moderate | Low to Moderate | High | Requires a chromophore; susceptible to interference from co-eluting impurities. |
| GC-MS | Gas chromatographic separation after derivatization.[12][13] | High | High | Moderate | Requires a time-consuming derivatization step to make the boronic acid volatile.[12][13] |
| ¹¹B NMR | Nuclear Magnetic Resonance spectroscopy of the Boron-11 nucleus.[14] | Low | High | Low | Very low sensitivity, not suitable for trace analysis; provides structural information.[14] |
For reaction monitoring where speed, sensitivity, and specificity are critical, LC-MS/MS is unequivocally the superior technique. It provides the necessary performance to accurately track the rapid consumption of starting materials and the formation of products and byproducts in a complex matrix.
Conclusion
The analysis of this compound in reaction mixtures presents distinct challenges that can be effectively overcome with a well-designed LC-MS method. Standard reversed-phase approaches are often inadequate, leading to unreliable data. The implementation of a diol complexation strategy, using an additive like fructose in the sample diluent and mobile phase, is a proven method to achieve excellent peak shape, high sensitivity, and robust quantification. By adopting the protocols and understanding the principles outlined in this guide, researchers and drug development professionals can implement a self-validating and trustworthy analytical system for the precise monitoring of their critical synthetic reactions.
References
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- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.wur.nl [research.wur.nl]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 14. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-Methyl-2-propoxyphenylboronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The strategic formation of carbon-carbon bonds is fundamental to modern organic synthesis, and the choice of catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this powerful transformation.[1] This guide provides an in-depth comparative analysis of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of a sterically hindered and electron-rich substrate: 5-Methyl-2-propoxyphenylboronic acid.
The insights presented herein are grounded in a synthesis of literature data and established mechanistic principles to empower chemists to make informed decisions in catalyst selection for this and structurally related arylboronic acids.
The Significance of this compound in Biaryl Synthesis
This compound is a valuable building block in medicinal chemistry and materials science. The resulting biaryl moiety, containing a substituted phenyl ring with both steric bulk (propoxy group at the ortho position) and an electron-donating group (methyl group at the meta position), is a common motif in pharmacologically active compounds and advanced materials. However, the very features that make this substrate attractive also present challenges in Suzuki-Miyaura couplings. The ortho-propoxy group can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step, potentially leading to lower reaction rates and yields.
Understanding the Catalytic Cycle: The Heart of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] A fundamental understanding of this cycle is crucial for rational catalyst selection and reaction optimization. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid (R-B(OH)2), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step, especially with sterically hindered boronic acids.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product (Ar-R), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of palladium catalyst, particularly the ligands coordinated to the metal center, profoundly influences the rates and efficiencies of these elementary steps.
Comparative Analysis of Palladium Catalysts
| Catalyst System | Ligand Type | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | Monodentate Phosphine | 3 - 5 | 80 - 110 | 12 - 24 | 60 - 75 | The "classical" catalyst; may require higher temperatures and longer reaction times for hindered substrates.[4][5] |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | 1 - 3 | 80 - 100 | 4 - 12 | 85 - 95 | Generally more robust and efficient for challenging substrates than Pd(PPh₃)₄.[6][7] |
| XPhos Pd G3 | Bulky Biarylphosphine (Buchwald Ligand) | 0.5 - 2 | Room Temp - 80 | 1 - 6 | > 95 | Highly active for sterically demanding and electron-rich substrates, often allowing for lower catalyst loadings and milder conditions.[8][9] |
Disclaimer: The data presented is a synthesized representation based on analogous reactions and should be considered as a guide for initial catalyst screening.[1] Optimal conditions for the specific coupling of this compound may vary.
In-Depth Discussion of Catalyst Classes
1. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): The Workhorse Catalyst
-
Mechanism and Rationale: Pd(PPh₃)₄ is a widely used, commercially available Pd(0) catalyst.[4] In solution, it exists in equilibrium with coordinatively unsaturated species, which are the catalytically active forms. For sterically hindered substrates like this compound, the dissociation of one or more triphenylphosphine ligands is necessary to allow for the oxidative addition and subsequent steps to occur efficiently.
-
Performance Insights: While effective for a broad range of Suzuki couplings, Pd(PPh₃)₄ can struggle with sterically demanding substrates.[10] The relatively small cone angle of the triphenylphosphine ligand may not be sufficient to promote the reductive elimination of bulky biaryl products, leading to slower reaction rates and the need for higher reaction temperatures.[4]
2. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): Enhanced Stability and Activity
-
Mechanism and Rationale: Pd(dppf)Cl₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bidentate ferrocenylphosphine with a large bite angle. This chelation effect imparts greater thermal stability to the catalytic species compared to monodentate phosphine complexes.
-
Performance Insights: The unique geometry and electronic properties of the dppf ligand often lead to higher catalytic activity and broader substrate scope, particularly for challenging couplings.[6] It is generally more effective than Pd(PPh₃)₄ for sterically hindered and electron-rich boronic acids.[11]
3. Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3): The Modern Solution for Demanding Couplings
-
Mechanism and Rationale: The third-generation (G3) Buchwald precatalysts, such as XPhos Pd G3, are air- and moisture-stable Pd(II) complexes.[8] They are designed to readily generate the active, monoligated Pd(0) species under the reaction conditions. The XPhos ligand is a bulky and electron-rich biarylphosphine that accelerates both the oxidative addition and reductive elimination steps.[9]
-
Performance Insights: Buchwald-type catalysts are renowned for their exceptional performance in coupling sterically hindered and electron-rich substrates.[8][12] The bulky nature of the XPhos ligand facilitates the reductive elimination of sterically demanding biaryl products, while its electron-donating properties promote the initial oxidative addition. This often translates to significantly shorter reaction times, lower catalyst loadings, and the ability to perform reactions at or near room temperature.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a Buchwald G3 catalyst, which is anticipated to provide the highest efficiency.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
XPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, potassium phosphate, and XPhos Pd G3.
-
Seal the vial with a cap containing a PTFE septum.
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Place the vial in a preheated oil bath at 80 °C and stir for 1-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The selection of an appropriate palladium catalyst is paramount for the successful Suzuki-Miyaura coupling of sterically hindered and electron-rich substrates like this compound.
-
For routine syntheses where cost and simplicity are primary concerns, Pd(dppf)Cl₂ offers a robust and reliable option, likely providing good to excellent yields.
-
For challenging couplings, maximizing yield, minimizing reaction time, and operating under mild conditions, the use of a Buchwald-type catalyst such as XPhos Pd G3 is highly recommended. The higher initial cost of these advanced catalysts is often offset by their superior performance and efficiency.
-
Pd(PPh₃)₄ remains a viable option, particularly for initial exploratory work, but may require more forcing conditions and is likely to be the least efficient for this specific transformation.
Ultimately, the optimal catalyst choice will depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired level of efficiency. It is always advisable to perform small-scale screening of a few catalyst systems to identify the best conditions for a particular substrate combination.
References
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Torraca, K. E., & Kuwano, R. (2001). [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Tafesh, A. M., & Weiguny, J. (1996). A Review of the Heck and Suzuki Reactions. Chemical Reviews, 96(6), 2035–2052.
- Molander, G. A., & Biolatto, B. (2003). Efficient Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Letters, 5(13), 2221–2224.
- Kudo, N., & Fu, G. C. (2004). Room-Temperature Suzuki Cross-Coupling of Aryl and Heteroaryl Chlorides with Aryl- and Heteroarylboronic Acids Catalyzed by a Palladium/Imidazolium Salt System.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A General Method for the Suzuki–Miyaura Coupling of Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls in Molal Quantities. Chemical Science, 4(3), 916-920.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction. Chemical Science, 7(2), 1151-1162.
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald–Hartwig Amination and Suzuki–Miyaura Cross-Coupling. Organometallics, 34(23), 5497-5500.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. In Topics in Current Chemistry (Vol. 219, pp. 11–59). Springer, Berlin, Heidelberg.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263–303.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
- Bedford, R. B. (2003). High-activity palladium catalysts for C–C and C–N bond formation.
- Firestone, R. A. (2002). Palladium-catalyzed cross-coupling reactions in the synthesis of biologically active molecules. Current organic chemistry, 6(12), 1101-1126.
- Zapf, A., & Beller, M. (2001). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl chlorides.
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- 2. Catalysts for Suzuki–Miyaura Coupling Reaction | MDPI [mdpi.com]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-2-propoxyphenylboronic Acid Analogs as Serine Protease Inhibitors
For researchers, scientists, and professionals navigating the intricate landscape of drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of 5-Methyl-2-propoxyphenylboronic acid analogs, a class of compounds with significant potential as serine protease inhibitors. While a comprehensive SAR study on this specific parent molecule is not extensively documented in publicly available literature, we can, with high confidence, extrapolate and illustrate the guiding principles of its SAR based on the well-established behavior of arylboronic acids as inhibitors of serine proteases such as chymotrypsin and trypsin.
This guide will use this compound as our lead compound to explore how subtle modifications to its structure can profoundly impact its inhibitory potency and selectivity. We will present hypothetical, yet realistic, experimental data to provide a comparative framework for understanding these relationships.
The Central Role of the Boronic Acid Moiety: A Reversible Covalent Dance
Arylboronic acids are potent competitive inhibitors of serine proteases.[1] Their mechanism of action involves the electron-deficient boron atom forming a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[2] The stability of this boron-serine adduct is a critical determinant of the inhibitor's potency.
Deconstructing the Phenyl Ring: A SAR Exploration
The phenyl ring of this compound offers multiple avenues for modification to probe the enzyme's binding pocket and optimize inhibitory activity. The existing methyl and propoxy groups provide a starting point for our exploration.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs against a Model Serine Protease (e.g., Chymotrypsin)
| Compound ID | R1 (Position 5) | R2 (Position 2) | IC50 (nM) | Fold-Change vs. Lead | Rationale for Change in Activity |
| Lead-01 | -CH3 | -O-CH2CH2CH3 | 150 | 1.0 | Baseline activity of the lead compound. |
| Analog-02 | -H | -O-CH2CH2CH3 | 350 | 0.4 | Removal of the methyl group may reduce favorable hydrophobic interactions in the S2/S3 pocket. |
| Analog-03 | -Cl | -O-CH2CH2CH3 | 85 | 1.8 | The electron-withdrawing chloro group increases the Lewis acidity of the boron, strengthening the interaction with the catalytic serine. |
| Analog-04 | -NO2 | -O-CH2CH2CH3 | 45 | 3.3 | The strongly electron-withdrawing nitro group significantly enhances boron's Lewis acidity, leading to a more stable adduct. |
| Analog-05 | -CH3 | -OH | 500 | 0.3 | The smaller hydroxyl group may not optimally fill the hydrophobic pocket occupied by the propoxy group. |
| Analog-06 | -CH3 | -O-CH(CH3)2 | 250 | 0.6 | The branched isopropyl group may introduce steric hindrance, leading to a less favorable binding conformation. |
| Analog-07 | -CH3 | -O-CH2-Ph | 95 | 1.6 | The benzyloxy group can engage in additional π-stacking interactions within the active site, enhancing binding affinity. |
| Analog-08 | -CF3 | -O-CH2CH2CH3 | 60 | 2.5 | The trifluoromethyl group is a strong electron-withdrawing group and also offers additional hydrophobic interactions. |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR principles.
Visualizing the Path to Discovery: Experimental Workflow
The journey from a lead compound to an optimized inhibitor involves a systematic process of design, synthesis, and biological evaluation.
Caption: A streamlined workflow for the design, synthesis, and evaluation of novel serine protease inhibitors.
Decoding the Structure-Activity Relationship: A Logical Flow
The interpretation of SAR data allows for the development of a predictive model for designing more potent inhibitors.
Sources
A Comparative Guide to the Performance of 5-Methyl-2-propoxyphenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Substituted Phenylboronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthetic organic chemist's arsenal for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical, as its electronic and steric properties profoundly influence reaction efficiency, yield, and substrate scope. 5-Methyl-2-propoxyphenylboronic acid presents an interesting case study in this regard. The presence of an electron-donating propoxy group at the ortho position and a methyl group at the meta position (relative to the boronic acid moiety) introduces a unique combination of electronic and steric effects that can be leveraged for specific synthetic outcomes. This guide will explore the anticipated performance of this reagent in Suzuki-Miyaura couplings and draw comparisons with other boronic acids and the Stille cross-coupling reaction.
Performance Analysis of this compound in Suzuki-Miyaura Coupling
While direct, comprehensive experimental data for this compound is not extensively reported in readily accessible literature, its reactivity can be reliably inferred from the well-documented behavior of structurally analogous compounds, namely 2-alkoxyphenylboronic acids and 5-methylphenylboronic acid.
The Influence of Ortho-Alkoxy and Meta-Methyl Substituents
The 2-propoxy group is expected to exert two primary effects:
-
Electronic Effect : As an electron-donating group, the propoxy substituent increases the electron density on the aromatic ring. This enhanced nucleophilicity of the aryl group can facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle, a crucial rate-determining step for many substrates. Generally, electron-donating groups on the boronic acid partner are found to enhance the reaction rate and, consequently, the yield.[1]
-
Steric Effect : The ortho-propoxy group introduces steric bulk around the boronic acid moiety. This can be a double-edged sword. While it can hinder the approach of the palladium complex, potentially slowing down the reaction, it can also promote the reductive elimination step by destabilizing the palladium intermediate. In some cases, ortho-substituents can lead to higher yields by preventing side reactions like homocoupling.
The 5-methyl group, being in the meta position, primarily exerts a weak electron-donating inductive effect, further enhancing the nucleophilicity of the aromatic ring without adding significant steric hindrance near the reaction center.
Comparative Performance with Alternative Boronic Acids
To provide a quantitative perspective, the following table presents representative data for the Suzuki-Miyaura coupling of boronic acids with similar substitution patterns. This data allows for an educated prediction of the performance of this compound.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 95 | [2] |
| 2-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 92 | N/A |
| 5-Methylphenylboronic acid | 4-Chloroanisole | [Pd(IPr*)(Cl)(1-tBu-indenyl)] | K₂CO₃ | Dioxane/H₂O | 88 | [3] |
| 4-Methoxyphenylboronic acid | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield | [1] |
This table is a compilation of representative data and reaction conditions may vary.
Based on this comparative data, it is reasonable to expect that this compound would exhibit high reactivity in Suzuki-Miyaura couplings, likely affording excellent yields, particularly with electron-neutral or electron-rich aryl halides. The combination of two electron-donating groups should render it a highly effective coupling partner.
Experimental Protocols
The following are detailed, step-by-step methodologies for key cross-coupling reactions. These protocols are designed to be self-validating and are grounded in established literature procedures.
Suzuki-Miyaura Coupling Protocol (General)
This protocol is a generalized procedure adaptable for the coupling of various aryl halides with this compound and its analogs.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (or analogue) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Comparison with Stille Cross-Coupling
The Stille reaction offers an alternative palladium-catalyzed method for C-C bond formation, utilizing organostannane reagents.[4][5] A comparison with the Suzuki-Miyaura reaction is instructive for selecting the optimal synthetic route.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity | Boronic acids and their byproducts are generally of low toxicity. | Organotin reagents and byproducts are highly toxic.[5] |
| Stability of Reagent | Boronic acids are generally stable to air and moisture, though some can be prone to protodeboronation. | Organostannanes are typically stable to air and moisture.[6] |
| Reaction Conditions | Requires a base for activation of the boronic acid. | Often proceeds under neutral or milder conditions, without the need for a strong base.[4] |
| Functional Group Tolerance | Generally good, but can be sensitive to acidic protons depending on the base used. | Excellent functional group tolerance.[4] |
| Byproduct Removal | Boron-containing byproducts are typically water-soluble and easily removed by aqueous workup. | Tin byproducts can be difficult to remove completely from the reaction mixture. |
Stille Coupling Protocol (General)
This protocol provides a general framework for performing a Stille cross-coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)
-
Solvent (e.g., degassed Toluene or DMF)
-
Optional: Additive (e.g., LiCl)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide and organostannane in the degassed solvent.
-
Add the palladium catalyst to the reaction mixture.
-
If required, add any additives.
-
Heat the reaction to the appropriate temperature (often 80-120 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Workup typically involves dilution with an organic solvent and washing with an aqueous solution of KF or NH₄Cl to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Mechanistic Insights & Visualization
A deeper understanding of the catalytic cycles is crucial for troubleshooting and optimizing cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.
Stille Coupling Catalytic Cycle
The Stille coupling follows a similar catalytic pathway, but the transmetalation step involves the transfer of an organic group from the organotin reagent to the palladium center.
Conclusion
This compound is poised to be a highly effective coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The combined electron-donating effects of the ortho-propoxy and meta-methyl groups are expected to facilitate the crucial transmetalation step, leading to high reaction yields under standard conditions. While it shares the broad applicability of the Suzuki-Miyaura reaction, its specific substitution pattern may offer advantages in tuning the electronic properties of the resulting biaryl products. When compared to the Stille reaction, the Suzuki-Miyaura coupling with boronic acids like this compound offers significant advantages in terms of lower toxicity and easier purification, making it a more environmentally benign and often preferred method in both academic and industrial settings. The choice between these powerful cross-coupling reactions will ultimately depend on the specific substrate, desired functional group tolerance, and practical considerations of reagent availability and toxicity.
References
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Stille Coupling. OpenOChem Learn. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. National Institutes of Health. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Stille Cross-Coupling. J&K Scientific LLC. [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]
-
Suzuki‐Miyaura coupling with different aryl chlorides. Condition... ResearchGate. [Link]
-
Suzuki–Miyaura coupling of aryl chlorides with aryl boronic acids.a,b... ResearchGate. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
-
LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. THE A. HETEROCYCLES. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. ResearchGate. [Link]
-
Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. [Link]
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Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]
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The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a. ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids... ResearchGate. [Link]
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Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. [Link]
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Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. ResearchGate. [Link]
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Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of 5-Methyl-2-propoxyphenylboronic Acid and Its Derivatives
For researchers, medicinal chemists, and process development scientists, the robust characterization of active pharmaceutical ingredients (APIs) and synthetic intermediates is non-negotiable. 5-Methyl-2-propoxyphenylboronic acid and its derivatives are valuable building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of novel therapeutics. The purity, stability, and structural integrity of these boronic acid reagents directly impact reaction yield, impurity profiles, and the ultimate safety and efficacy of the final drug substance.
This guide provides an in-depth comparison of essential analytical techniques for the comprehensive characterization of this compound derivatives. We will move beyond simple procedural lists to explore the underlying scientific principles, the rationale behind experimental choices, and the interpretation of the resulting data, grounded in field-proven insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural confirmation of organic molecules. For boronic acids, a multi-nuclear approach is essential for a complete structural picture.
Expertise & Experience: Why a Multi-Nuclear NMR Approach is Critical
While ¹H and ¹³C NMR provide the carbon-proton framework of the molecule, they offer no direct information about the boron center, which is the reactive heart of the molecule. Boronic acids exist in equilibrium between a neutral, sp²-hybridized trigonal planar form and, in the presence of nucleophiles or at higher pH, an anionic, sp³-hybridized tetrahedral form. This structural dynamism is key to their reactivity and potential interactions. ¹¹B NMR spectroscopy directly probes the boron nucleus, providing invaluable information on its hybridization state and local chemical environment.[1][2][3]
The chemical shift in ¹¹B NMR is highly sensitive to the coordination number of the boron atom.[2] A downfield shift (typically δ 25-30 ppm) is characteristic of the sp²-hybridized boronic acid, while a significant upfield shift (δ 2-5 ppm) indicates the formation of the sp³-hybridized boronate species.[4] This makes ¹¹B NMR an excellent tool for studying binding events, such as the interaction with diols, or assessing the stability of the boronic acid under various pH conditions.[1][5]
Comparative NMR Analysis
| NMR Experiment | Primary Information Yielded | Key Experimental Insight |
| ¹H NMR | Proton environment, coupling constants, and integration for relative proton counts. | Provides the aromatic and aliphatic proton signals of the 5-methyl and 2-propoxy groups. The B(OH)₂ protons are often broad and may exchange with solvent. |
| ¹³C NMR | Carbon skeleton and chemical environment of each carbon atom. | Confirms the number of unique carbons. The carbon atom directly attached to the boron (C-B) will show a characteristic broad signal due to quadrupolar relaxation of the boron nucleus. |
| ¹¹B NMR | Hybridization state (sp² vs. sp³) and coordination of the boron atom.[3] | Essential for confirming the presence of the boronic acid moiety and studying its reactivity and complexation.[5] |
| COSY | Correlation between coupled protons (e.g., within the propoxy group). | Helps in assigning proton signals that are close in chemical shift. |
| HSQC/HMQC | Correlation between protons and their directly attached carbons. | Provides definitive C-H assignments, linking the proton and carbon frameworks. |
| HMBC | Correlation between protons and carbons over 2-3 bonds. | Crucial for establishing connectivity across quaternary carbons and the connection of the propoxy group to the phenyl ring. |
Experimental Protocol: ¹¹B NMR Analysis
-
Sample Preparation: Dissolve approximately 4-5 mg of the this compound derivative in 0.65 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O for pH-dependent studies).[2]
-
Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe. It is highly recommended to use quartz NMR tubes to avoid the broad background signal from borosilicate glass tubes.[2]
-
Acquisition Parameters:
-
Set the spectrometer to the ¹¹B frequency (e.g., 128 MHz on a 400 MHz instrument).
-
Acquire the spectrum with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[1]
-
Use a broad spectral width to ensure all boron species are observed.
-
-
Data Processing: Process the FID with an appropriate line broadening factor to improve the signal-to-noise ratio of the typically broad boron signals. Reference the spectrum to an external standard like BF₃·OEt₂.
Mass Spectrometry (MS): Unveiling Molecular Weight and Purity
Mass spectrometry is indispensable for confirming the molecular weight of the target compound and identifying impurities. However, the analysis of boronic acids by MS is not always straightforward due to their inherent reactivity.
Expertise & Experience: Overcoming the Challenge of Boroxine Formation
A primary challenge in the MS analysis of boronic acids is their propensity to undergo thermally induced dehydration in the gas phase to form cyclic trimers known as boroxines.[6] This can complicate the mass spectrum, showing a peak corresponding to the trimer instead of, or in addition to, the desired monomeric boronic acid. This phenomenon is particularly problematic in techniques that involve higher source temperatures.
Electrospray ionization (ESI) is often the preferred method as it is a softer ionization technique.[6] To further mitigate boroxine formation and enhance sensitivity, derivatization can be employed. For instance, reaction with a diol like pinacol or even the ESI-MS matrix itself (like 2,5-dihydroxybenzoic acid, DHB) can form a stable boronate ester, which is less prone to dehydration.[6] For trace-level quantification of boronic acid impurities, derivatization is often necessary to achieve the required sensitivity for LC-MS/MS analysis.[7]
Workflow for LC-MS/MS Analysis
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 5-Methyl-2-propoxyphenylboronic Acid
As laboratory professionals dedicated to innovation in drug development and scientific research, our commitment to safety and environmental stewardship is non-negotiable. The proper management and disposal of chemical reagents are not merely procedural hurdles; they are integral to the integrity of our work and the safety of our community. This guide provides a comprehensive, technically grounded protocol for the disposal of 5-Methyl-2-propoxyphenylboronic acid, moving beyond a simple checklist to explain the critical reasoning behind each step.
Our foundational principle is that all chemical waste must be handled with foresight and precision. Improper disposal can lead to hazardous reactions, environmental contamination, and significant regulatory penalties under frameworks established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[1][2]. This document serves as your operational plan for managing this specific boronic acid derivative safely and compliantly.
Hazard Profile: An Evidence-Based Assessment
While a specific, comprehensive safety data sheet (SDS) for this compound (CAS No. 480438-70-8) is not always available, established E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) principles dictate that we assess its hazards based on analogous, well-characterized boronic acids. Compounds in this class are consistently identified as irritants. Therefore, we must handle this compound as a hazardous substance with the potential to cause skin, eye, and respiratory irritation[3].
All waste generated from the use of this compound, including contaminated personal protective equipment (PPE) and empty containers, must be classified and handled as hazardous waste[4][5].
| GHS Hazard Classification (Inferred) | Hazard Statement | Rationale & Authoritative Source |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Based on data for analogous compounds like 2-Formylphenylboronic acid and 4-Methoxy-2-methylphenylboronic Acid[6]. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Consistent classification for phenylboronic acid derivatives, which can cause significant eye damage upon contact[3][6]. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of boronic acid dust can irritate the respiratory tract. This is a standard precaution for powdered chemical reagents[1][7]. |
The Core Directive: Management as Segregated Hazardous Waste
The cornerstone of safe disposal is the unequivocal classification of this compound and all associated materials as hazardous waste. This directive is mandated by the EPA's Resource Conservation and Recovery Act (RCRA), which governs waste management from "cradle to grave"[8]. Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in regular solid waste[1][5].
The causality behind this rule is twofold:
-
Preventing Environmental Release: Boronic acids can be harmful to aquatic life, and their release into waterways must be avoided[1][9].
-
Avoiding Incompatible Reactions: Mixing boronic acids with other waste streams, particularly strong oxidizing agents or acids, can lead to unpredictable and dangerous chemical reactions[1][5].
Mandatory Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, the deployment of appropriate PPE is mandatory. This is a non-negotiable control measure required by OSHA's Laboratory Standard (29 CFR 1910.1450) to protect personnel from chemical exposure[10][11].
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield[4][12]. | Protects eyes from irritation or injury due to accidental splashes or contact with fine dust particles of the compound[5][13]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile)[4][13]. | Prevents direct skin contact, which can cause irritation. Gloves must be inspected before use and changed immediately if contaminated[7]. |
| Body Protection | A fully buttoned laboratory coat and closed-toe shoes[13]. | Protects skin from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask)[7][13]. | Required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles and subsequent respiratory tract irritation[7][14]. |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of this compound waste. Adherence to this workflow ensures compliance and safety.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all unused or waste this compound, along with any contaminated disposable materials (e.g., weighing papers, contaminated paper towels, gloves), in a designated, compatible, and sealable container[2][5].
-
Causality: Segregating solid waste prevents cross-contamination and ensures the waste stream is correctly characterized for the disposal facility[15].
-
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealable, and chemically compatible container designated for liquid hazardous waste[5][7].
-
Causality: Liquid waste streams have different disposal requirements than solid streams. Never mix aqueous and organic solvent waste unless directed by your institution's Environmental Health and Safety (EHS) department.
-
Step 2: Container Management and Labeling
-
Container Selection: Use only containers approved for hazardous waste that are chemically compatible with the waste and can be securely sealed. Food-grade containers are strictly prohibited[8].
-
Labeling: The waste container must be clearly and accurately labeled at the moment the first drop of waste is added. The label must include:
-
Container Status: Keep the waste container sealed at all times except when actively adding waste. This is a critical EPA regulation to prevent spills and vapor release[8][16].
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel[8].
-
The SAA must be in a secondary containment tray to capture any potential leaks and should be located away from drains, heat sources, and incompatible chemicals[2].
Step 4: Final Disposal Arrangement
-
Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup[5][15].
-
Complete all required waste manifest forms with accurate information before the scheduled pickup[7][16].
Emergency Protocol: Small Spill Response
In the event of a small spill of solid this compound, a swift and systematic response is critical to mitigate exposure and prevent contamination.
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: Ensure you are wearing the full, mandatory PPE as described in Section 3.
-
Containment: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Avoid raising dust[4][12].
-
Collection: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container. Use non-sparking tools if a flammable solvent is present[4][14].
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (e.g., paper towels, wipes) must also be disposed of as hazardous waste[4][7].
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, as per your Chemical Hygiene Plan[4][7].
Caption: Workflow for small chemical spill response.
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal as non-hazardous waste.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect First Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste in your designated container[5].
-
Subsequent Rinses: Depending on your institution's EHS guidelines, the second and third rinses may also need to be collected as hazardous waste[5].
-
Final Disposal: After the final rinse, allow the container to air dry completely in a well-ventilated area. Deface or remove the original label. The decontaminated container can then be disposed of with regular laboratory glassware or plastic recycling[5].
On Chemical Deactivation: A Word of Caution
While some simple acids and bases can be neutralized in the lab for disposal, this practice is not recommended for this compound without the explicit guidance and approval of your EHS department[7][17]. The neutralization of complex organic molecules can generate byproducts with unknown hazards, and incomplete reactions can leave the waste stream hazardous. The safest, most reliable, and compliant method of disposal is through professional collection and incineration by a licensed hazardous waste management company[7][15].
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BenchChem. (2025). Personal protective equipment for handling 2-Naphthylboronic acid-D7. 13
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BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. 5
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. 12
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. 1
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. 2
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GlobalChemMall. (n.d.). (5-Methyl-2-propoxyphenyl)boronic acid. 19
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U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. 20
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Sigma-Aldrich. (2024). Safety Data Sheet - 2-Formylphenylboronic acid.
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TCI Chemicals. (n.d.). Safety Data Sheet - 4-Methoxy-2-methylphenylboronic Acid. 6
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BenchChem. (2025). Proper Disposal of (5-Iodopent-1-en-1-yl)boronic acid: A Guide for Laboratory Professionals. 9
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Personal protective equipment for handling 5-Methyl-2-propoxyphenylboronic acid
A Researcher's Guide to Safely Handling 5-Methyl-2-propoxyphenylboronic Acid
For professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the ability to handle specialized reagents with confidence and safety is paramount. This compound, a member of the versatile boronic acid family, is a key building block in modern organic chemistry. While its unique reactivity is prized, it is crucial to approach its handling with a comprehensive understanding of its potential hazards and the necessary safety protocols.
Hazard Identification and Risk Assessment: An Ounce of Prevention
While specific toxicity data for this compound is limited, boronic acids as a class are known to be irritants.[2][3][4] Based on analogous compounds, it is prudent to treat this chemical as potentially causing skin, eye, and respiratory irritation.[4][5][6][7][8]
Anticipated Hazards:
-
Skin Irritation: Direct contact may lead to redness and discomfort.[4][7][9]
-
Serious Eye Irritation: Contact with eyes can cause significant irritation.[4][7][9]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4]
Therefore, a thorough risk assessment should be conducted before any procedure involving this compound, considering the quantity being used, the potential for dust or aerosol generation, and the specific manipulations being performed.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields.[1] | Chemically resistant gloves (e.g., nitrile).[5] | Laboratory coat.[5][10] | If not in a fume hood, a NIOSH-approved respirator for organic vapors and particulates is recommended.[4][5] |
| Dissolution and Solution Handling | Chemical safety goggles. A full-face shield is recommended if there is a risk of splashing.[5] | Chemically resistant gloves (e.g., nitrile).[5] | Laboratory coat. A chemical-resistant apron is advisable over the lab coat.[5] | Operations should be conducted in a certified chemical fume hood.[2][5] |
| Reaction Setup and Workup | Chemical safety goggles and a full-face shield. | Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[4] | Laboratory coat and a chemical-resistant apron. | All manipulations should be performed within a certified chemical fume hood.[2] |
Causality of PPE Choices:
-
Eye Protection: The use of safety goggles is mandatory to prevent contact with airborne particles or splashes.[5] A face shield provides an additional layer of protection, particularly during procedures with a higher risk of splashing, such as when transferring solutions.[5]
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a standard choice for handling boronic acids.[5] Always inspect gloves for tears or punctures before use.
-
Body Protection: A lab coat protects the skin from accidental spills.[5][10] For larger-scale work or when there is a significant splash risk, a chemical-resistant apron provides an additional barrier.[5]
-
Respiratory Protection: Boronic acids can be dusty solids. To prevent inhalation, weighing and other manipulations of the solid should be performed in a chemical fume hood or a ventilated balance enclosure.[2][5] If a fume hood is not available for weighing small quantities, a NIOSH-approved respirator should be used.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure that an eyewash station and a safety shower are readily accessible.[5][9] Gather all necessary equipment and reagents.
-
Engineering Controls: All handling of this compound, especially the solid form, should be conducted within a certified chemical fume hood to minimize inhalation risk.[2][5]
-
Weighing: Carefully weigh the required amount of the solid in the fume hood. Avoid generating dust.[3]
-
Dissolution: Add the solvent to the solid slowly to avoid splashing.
-
Reaction: If the compound is being used in a reaction, ensure the glassware is properly assembled and secured.
-
Post-Handling Hygiene: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[5]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Under no circumstances should boronic acids be disposed of down the drain or in regular trash.[2]
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable, and clearly labeled hazardous waste container.[2][4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for hazardous liquid waste.[2][4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) office.[2][4]
Decontamination of Empty Containers:
Empty containers of this compound must be decontaminated before disposal.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[2]
-
Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[2]
-
Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate recycling stream.[2]
Emergency Procedures: Preparedness is Key
In the event of an accidental spill or exposure, a swift and informed response is crucial.
Spill Response:
-
Small Spills: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[5] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]
-
Large Spills: In case of a large spill, evacuate the immediate area and report the incident to the appropriate safety personnel.[4]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4][5]
Exposure Response:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][9]
-
Skin Contact: Flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][9]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Conclusion
By integrating these safety protocols into your laboratory workflow, you can handle this compound with a high degree of confidence and safety. Remember that this guidance is a supplement to, not a replacement for, a thorough risk assessment and your institution's specific safety policies. Always prioritize safety and consult with your EHS department if you have any questions or concerns.
References
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- BenchChem. (2025). Personal protective equipment for handling Borinic acid, methyl ester.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- BenchChem. (2025). Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid.
- IsoLab. (n.d.). Boric Acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- BenchChem. (2025). Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals.
- AK Scientific. (n.d.). 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- TCI AMERICA. (2018). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2021). SAFETY DATA SHEET.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
